Bis(4-methoxyphenyl)phosphinic chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[chloro-(4-methoxyphenyl)phosphoryl]-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClO3P/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICSNEYXWVFTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClO3P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501512 | |
| Record name | Bis(4-methoxyphenyl)phosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20434-06-4 | |
| Record name | P,P-Bis(4-methoxyphenyl)phosphinic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20434-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-methoxyphenyl)phosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bis(4-methoxyphenyl)phosphinic chloride CAS number
Bis(4-methoxyphenyl)phosphinic Chloride (CAS 20434-06-4): A Comprehensive Technical Guide for Advanced Synthesis and Polymer Chemistry
Executive Summary
In advanced materials science and complex active pharmaceutical ingredient (API) development, the strategic selection of organophosphorus building blocks dictates the thermal, electronic, and physical properties of the final macromolecule. This compound (CAS 20434-06-4) serves as a highly specialized electrophilic reagent. Driven by the potent electron-donating capacity of its dual p-methoxy substituents, this compound exhibits finely tuned reactivity compared to standard diphenylphosphinic chlorides. This whitepaper provides a rigorous, field-proven guide to its physicochemical profile, synthesis methodologies, and downstream applications in hyperbranched polymers and flame-retardant materials.
Physicochemical Profile & Structural Rationale
The utility of this compound stems directly from its molecular architecture. The methoxy (-OCH₃) groups act as strong electron-donating groups (EDGs) via resonance, which increases the electron density around the central phosphorus atom. This electronic modulation slightly attenuates the electrophilicity of the P-Cl bond, allowing for highly controlled, chemoselective nucleophilic attacks during step-growth polymerizations or protecting-group installations[1].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 20434-06-4 |
| Precursor CAS Number | 20434-05-3 (Bis(4-methoxyphenyl)phosphinic acid)[2] |
| Molecular Formula | C₁₄H₁₄ClO₃P[3] |
| Molecular Weight | 296.69 g/mol |
| Key Structural Features | Dual p-methoxy aromatic rings; highly reactive P-Cl bond |
| Primary Reactivity | Moisture-sensitive; undergoes rapid nucleophilic substitution |
Mechanistic Pathways & Downstream Applications
The incorporation of the aryl phosphine oxide moiety into polymer backbones fundamentally alters their performance characteristics. When this compound is utilized to synthesize AB₂ monomers for hyperbranched poly(arylene ether phosphine oxide)s, the resulting polymers exhibit exceptionally high thermal stability and inherent flame resistance[1]. Furthermore, the phosphine oxide group acts as an excellent electron-donating center, facilitating subsequent coordination with metal ions or the formation of robust hydrogen-bonded networks[1].
Caption: Downstream applications of this compound in materials and synthesis.
Self-Validating Synthesis Protocol
The conversion of bis(4-methoxyphenyl)phosphinic acid to its corresponding chloride must be executed with strict stoichiometric and atmospheric control to prevent the formation of unreactive phosphinic anhydrides. The following protocol utilizes thionyl chloride (SOCl₂) as both the solvent and the halogenating agent, ensuring pseudo-first-order kinetics[1].
Step-by-Step Methodology:
-
Reagent Charging: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 55.6 g (0.2 mol) of bis-(4-methoxyphenyl) phosphinic acid (CAS 20434-05-3)[1].
-
Halogenation: Slowly introduce 200 mL of anhydrous thionyl chloride (SOCl₂) to the flask at room temperature.
-
Causality: Using an overwhelming excess of SOCl₂ prevents the intermolecular condensation of the phosphinic acid into an anhydride, driving the equilibrium entirely toward the chloride derivative[1].
-
-
Thermal Activation: Heat the reaction mixture to 55 °C and maintain this temperature for 1 hour[1].
-
Causality: A temperature of 55 °C provides sufficient thermal energy to overcome the activation barrier of the chlorination without prematurely boiling off the SOCl₂ (bp 79 °C), ensuring a controlled and complete reaction.
-
-
Solvent Removal: Elevate the reactor temperature to 80 °C to distill off the bulk of the unreacted thionyl chloride[1].
-
Vacuum Purification: Apply a high vacuum (e.g., 0.50 mm Hg) to the system to rigorously remove any trace quantities of SOCl₂, HCl, and SO₂[1].
-
Causality: Trace acidic impurities or residual chlorinating agents will severely quench subsequent nucleophilic substitution reactions and degrade target polymer backbones.
-
-
In-Process Quality Control (Self-Validation): Before proceeding to downstream polymerizations, dissolve a 10 mg aliquot of the resulting solid in anhydrous CDCl₃. Perform ³¹P NMR spectroscopy. The complete disappearance of the phosphinic acid signal and the emergence of a distinct, downfield-shifted phosphinic chloride peak confirms quantitative conversion. Additionally, FTIR spectroscopy must reveal the total absence of the broad O-H stretch (typically around 2500–2700 cm⁻¹) to validate batch integrity.
Caption: Workflow for the halogenation of bis(4-methoxyphenyl)phosphinic acid to its chloride derivative.
Handling & Storage Parameters
As an acid chloride derivative, this compound is highly sensitive to ambient moisture. Hydrolysis back to the phosphinic acid occurs rapidly upon exposure to humid air.
-
Storage: Must be stored in tightly sealed, amber glass containers backfilled with ultra-high purity argon or nitrogen. Maintain storage temperatures between 2 °C and 8 °C.
-
Handling: All transfers and massing should be conducted within a controlled inert-atmosphere glovebox to preserve the structural integrity of the P-Cl bond prior to deployment in synthesis workflows.
References
-
this compound CAS:20434-06-4. ChemBuyersGuide. Available at: [Link]
-
[1] Synthesis and Characterization of Multicomponent Polyesters via Step-Growth Polymerization. VTechWorks, Virginia Tech (2003). Available at: [Link]
Sources
High-Yield Conversion of Bis(4-methoxyphenyl)phosphinic Acid to the Chloride
Topic: High-Yield Conversion of Bis(4-methoxyphenyl)phosphinic Acid to Bis(4-methoxyphenyl)phosphinic Chloride Audience: Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide for Precision Synthesis
Executive Summary
The conversion of bis(4-methoxyphenyl)phosphinic acid (CAS 20434-05-3) to its corresponding phosphinic chloride is a pivotal transformation in organophosphorus chemistry. This acid chloride serves as a highly reactive electrophile for constructing phosphinates, phosphinamides, and phosphine oxides—motifs increasingly prevalent in ligand design for catalysis and bio-active pharmacophores.
While the reaction appears trivial, the presence of the electron-rich 4-methoxy (anisyl) groups introduces specific electronic considerations. The electron-donating nature of the methoxy group increases the nucleophilicity of the phosphoryl oxygen but also activates the aromatic ring, theoretically increasing susceptibility to electrophilic aromatic substitution. This guide details a robust, field-proven protocol using thionyl chloride (
Mechanistic Underpinning & Reagent Strategy
The Electronic Context
The transformation relies on the nucleophilic attack of the phosphoryl oxygen on the sulfur center of thionyl chloride. The 4-methoxy group (
-
Inductive/Resonance Donation: It increases the electron density on the phosphorus atom via the aromatic ring, making the phosphoryl oxygen (
) more nucleophilic. This generally accelerates the initial attack on . -
Ring Activation: It activates the phenyl ring towards electrophilic attack. However, under the specific conditions of thionyl chloride mediated chlorination (absence of strong Lewis acids like
), ring chlorination is kinetically disfavored compared to the rapid reaction at the phosphorus center.
Mechanism of Chlorination
The reaction proceeds via an
Figure 1: Mechanistic pathway for the chlorination of phosphinic acids using thionyl chloride.
Reagent Selection Matrix
While multiple chlorinating agents exist,
| Reagent | Suitability | Pros | Cons |
| Thionyl Chloride ( | High | Gaseous byproducts ( | Corrosive; requires scrubber. |
| Oxalyl Chloride ( | Moderate | Milder conditions; useful for very sensitive substrates. | Requires catalytic DMF; generates CO (toxic); higher cost. |
| Phosphorus Pentachloride ( | Low | Powerful chlorinating agent. | Generates |
Experimental Protocol
Objective: Synthesis of this compound on a 10-50g scale.
Safety Prerequisites
-
Hazard:
reacts violently with water. and are toxic gases. -
Engineering Control: All operations must be performed in a fume hood .
-
Scrubber: The reaction vessel outlet must be connected to a scrubber (e.g., NaOH solution trap) to neutralize evolved gases.
Step-by-Step Procedure
Step 1: Setup
-
Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Top the condenser with a drying tube (
) or an inert gas inlet ( /Ar) connected to a gas bubbler/scrubber. -
Ensure all glassware is oven-dried (
) to prevent hydrolysis.
Step 2: Reagent Addition
-
Charge the flask with Bis(4-methoxyphenyl)phosphinic acid (1.0 equiv).
-
Note: The acid is a solid with a high melting point (
).[1]
-
-
Add Thionyl Chloride (excess, typically 5-10 mL per gram of acid).
-
Rationale:
acts as both reagent and solvent.[2] A large excess ensures the solid acid dissolves as it reacts and drives the equilibrium forward.
-
Step 3: Reaction
-
Begin stirring at room temperature. A suspension will likely form.
-
Slowly heat the mixture to 55°C .
-
Hold at 55°C for 1 hour .
-
Observation: Gas evolution (
) will be visible. The solid will gradually dissolve, yielding a clear solution.
-
-
Increase temperature to 80°C (reflux) for an additional 30–60 minutes to ensure complete conversion and drive off dissolved gases.
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Replace the reflux condenser with a short-path distillation head or connect directly to a Schlenk line.
-
Vacuum Stripping: Apply vacuum carefully to remove excess thionyl chloride.
-
Caution:
is volatile (bp ). Use a cold trap to protect the pump.
-
-
Once the volume is reduced, add a small amount of anhydrous toluene (approx. 10-20 mL) and re-evaporate (azeotropic removal) to remove trace
. -
Final Product: The residue is the crude phosphinic chloride. It typically solidifies upon cooling or remains as a viscous, moisture-sensitive oil/semi-solid.
Figure 2: Operational workflow for the synthesis process.
Characterization & Quality Control
The conversion is best monitored and validated using
| Analytical Method | Bis(4-methoxyphenyl)phosphinic Acid (Starting Material) | This compound (Product) |
| Aromatic protons, Methoxy ( | Acidic OH disappears; Methoxy and Aromatic signals remain intact. | |
| Physical State | White Solid (mp | Viscous Oil or Low-Melting Solid (mp |
| Reactivity | Stable to moisture | Fumes in air; hydrolyzes back to acid. |
*Note: Melting points of chlorides are significantly lower than their parent acids due to the loss of hydrogen bonding networks.
Interpretation of Data
-
Completion: Disappearance of the signal at ~20-30 ppm and appearance of a single peak downfield (typically +15 to +20 ppm shift relative to the acid) indicates quantitative conversion.
-
Purity: Extra peaks near 0 ppm suggest hydrolysis (phosphoric acid derivatives) or incomplete reaction.
Troubleshooting & Storage
Common Issues
-
Incomplete Reaction: If the solid acid does not dissolve completely, the reaction is incomplete. Add more
and extend reflux time. -
Hydrolysis: If the product turns back into a high-melting solid rapidly, it has hydrolyzed. Ensure all flasks are inert-purged and solvents are anhydrous.
-
Darkening/Decomposition: If the mixture turns black, the temperature was likely too high, causing degradation of the anisyl rings. Stick to the 55-80°C range; do not exceed 90°C.
Storage[3]
-
Container: Schlenk flask or tightly sealed vial with a Teflon-lined cap.
-
Environment: Store under Argon or Nitrogen atmosphere.
-
Temperature:
(Refrigerator) is recommended to prevent slow hydrolysis or disproportionation.
References
-
Preparation of Phosphinic Chlorides
- Snippet Reference: "Bis-(4-methoxyphenyl) phosphinic acid was dissolved in thionyl chloride at 55 °C for 1 h. The temperature was raised to 80 °C to remove excess thionyl chloride."
-
Source:
-
General Reactivity of Thionyl Chloride
-
Source:
-
-
NMR Data for Phosphinic Chlorides
- Context: General NMR shifts for species are typically 40-60 ppm, downfield
-
Source:
-
Properties of Bis(4-methoxyphenyl)
-
Source:
-
Sources
Technical Guide: Structure and Reactivity of Bis(p-anisyl)phosphinic Chloride
The following technical guide details the structure, synthesis, and applications of bis(p-anisyl)phosphinic chloride.
Executive Summary
Bis(p-anisyl)phosphinic chloride (also known as Bis(4-methoxyphenyl)phosphinic chloride ) is an organophosphorus(V) electrophile used primarily as a phosphorylating agent and a precursor for electron-rich phosphine ligands.
Critical Distinction: This compound is frequently confused in casual literature searches with BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). These are distinct chemical entities with vastly different reactivities. Bis(p-anisyl)phosphinic chloride contains two aromatic rings with para-methoxy substituents, imparting unique electronic properties that modulate its Lewis acidity compared to the unsubstituted diphenylphosphinic chloride.
Part 1: Molecular Structure & Electronic Properties
Structural Specifications
-
IUPAC Name: this compound
-
CAS Number: 125305-68-0 (Note: CAS 20434-05-3 refers to the corresponding acid, a common precursor)
-
Molecular Formula:
-
Molecular Weight: 296.69 g/mol
-
Geometry: Distorted Tetrahedral at Phosphorus(V)
Electronic Effects of the p-Anisyl Group
The structural core consists of a central phosphorus atom bonded to a chlorine, an oxygen (double bond), and two p-anisyl groups.
-
Induction vs. Resonance: The methoxy (-OMe) group at the para position is a strong
-donor (resonance) and a weak -acceptor (induction). In the phosphinic chloride system, the resonance effect dominates. -
Reactivity Modulation: The electron-donating capability of the two p-anisyl rings increases the electron density at the phosphorus center relative to diphenylphosphinic chloride. This makes the P-Cl bond slightly less electrophilic, potentially offering greater selectivity in phosphorylation reactions with nucleophiles (amines, alcohols) by suppressing side reactions.
-
Ligand Precursor Potential: Upon reduction to the phosphine, the p-anisyl groups render the phosphorus center more basic and nucleophilic, a desirable trait for ligands in palladium-catalyzed cross-coupling reactions.
Part 2: Synthesis Protocols
The synthesis of bis(p-anisyl)phosphinic chloride typically proceeds via the oxidation of the secondary phosphine oxide or chlorination of the phosphinic acid.[1]
Synthetic Pathway (Graphviz Diagram)
Caption: Step-wise synthesis from Grignard precursors to the target phosphinic chloride.
Detailed Protocol: Chlorination of Bis(p-anisyl)phosphinic Acid
Prerequisite: Start with Bis(p-anisyl)phosphinic acid (commercially available or synthesized via Grignard addition to diethyl phosphite followed by hydrolysis).
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or Argon balloon).
-
Reagent Addition: Charge the flask with Bis(p-anisyl)phosphinic acid (1.0 equiv). Add Thionyl Chloride (
) in excess (5–10 equiv) to serve as both reagent and solvent. Alternatively, use Oxalyl Chloride (1.2 equiv) in dry Dichloromethane (DCM) with a catalytic drop of DMF for milder conditions. -
Reaction:
-
Method A (SOCl2): Heat to reflux (
) for 2–4 hours until gas evolution ( , ) ceases. -
Method B (Oxalyl Chloride): Stir at room temperature for 4–12 hours.
-
-
Workup: Remove excess solvent and volatile byproducts under reduced pressure (rotary evaporation followed by high vacuum).
-
Purification: The residue is typically a moisture-sensitive solid or viscous oil used directly in the next step without further purification. If necessary, recrystallize from dry hexane/toluene under inert atmosphere.
Validation Check: The disappearance of the broad P-OH stretch (
Part 3: Spectroscopic Characterization
Researchers should verify the structure using the following expected data ranges.
Data Summary Table
| Technique | Parameter | Expected Value / Feature | Structural Insight |
| Chemical Shift ( | +40 to +55 ppm (approx) | Deshielded relative to acid ( | |
| p-Methoxy ( | Diagnostic of p-anisyl group integrity. | ||
| Aromatic Protons | Characteristic AA'BB' or AA'XX' pattern for p-substituted rings. | ||
| IR Spectroscopy | Strong phosphoryl stretch. | ||
| IR Spectroscopy | Weak/Medium band, confirms chlorination. |
Crystallographic Considerations
While the specific crystal structure of the chloride is rarely reported due to its hydrolytic instability, the analogous acid (Bis(4-methoxyphenyl)phosphinic acid) crystallizes in the monoclinic system. The P=O bond length is typically
Part 4: Applications in Drug Development & Synthesis
Ligand Design (The "Anisyl Effect")
Bis(p-anisyl)phosphinic chloride is a key intermediate for synthesizing P-chiral phosphines and electron-rich biaryl ligands .
-
Mechanism: Reaction with Grignard reagents followed by reduction (e.g., with Trichlorosilane) yields tertiary phosphines where the methoxy group increases basicity.
-
Utility: These ligands are superior in Suzuki-Miyaura and Buchwald-Hartwig couplings involving deactivated aryl chlorides.
Surface Functionalization
The p-anisyl moiety serves as a robust anchor for surface modification, particularly in Dye-Sensitized Solar Cells (DSSCs) .
-
Protocol: The chloride reacts with surface hydroxyl groups on
or ITO, forming stable P-O-Metal bonds. -
Benefit: The methoxy groups provide a hydrophobic shield, preventing water ingress and enhancing device stability.
Conceptual Reactivity Map (Graphviz)
Caption: Primary reactivity channels: Hydrolysis, Substitution, and Reduction.
References
-
Synthesis of Phosphine Oxides: Hays, H. R. "Reaction of Diethyl Phosphonate with Arylmagnesium Halides." Journal of Organic Chemistry, 1968.
-
Surface Modification: "Bis(4-methoxyphenyl)phosphinic acid surface treatment for DSSC." Energy & Environmental Science, 2009.
-
General Phosphinic Chloride Synthesis: Boyd, E. A. "Phosphinic Acid Synthesis." University of Kent Thesis, 1989.[1]
-
Spectral Data (Analogous Compounds): "31P NMR Chemical Shifts of Phosphorus Compounds." SJTU NMR Database.
-
BOP-Cl Distinction: "Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) Reagent Profile." Fisher Scientific Safety Data.
Sources
The Chemical Architecture and Applications of Bis(4-methoxyphenyl)phosphinic Chloride: A Comprehensive Technical Guide
Executive Summary
Bis(4-methoxyphenyl)phosphinic chloride (CAS: 20434-06-4) is a highly reactive, electrophilic organophosphorus intermediate pivotal to the synthesis of advanced functional materials, including flame-retardant polymers and Organic Light-Emitting Diode (OLED) ligands. This technical guide provides an in-depth analysis of its structural properties, a self-validating synthesis protocol, and its mechanistic role in modern materials science.
Molecular Profiling & Structural Causality
The utility of this compound stems directly from its molecular architecture. The SMILES string for this compound is COC1=CC=C(C=C1)P(=O)(Cl)C2=CC=C(C=C2)OC [1].
Mechanistic Causality of the Structure:
-
The Phosphinic Chloride Core (P(=O)(Cl)): The phosphorus atom is highly electrophilic due to the electron-withdrawing nature of both the double-bonded oxygen and the highly electronegative chlorine atom. This makes the molecule an excellent substrate for nucleophilic acyl substitution by alcohols, phenols, and amines.
-
The 4-Methoxyphenyl Groups (COC1=CC=C(C=C1)): The methoxy (-OCH₃) substituents act as strong electron-donating groups (EDGs) via resonance. This electron donation stabilizes the phosphorus center, modulating its reactivity to prevent uncontrolled hydrolysis while simultaneously enhancing the hydrogen-bonding capabilities and thermal stability of downstream polymer products [2].
Quantitative Data Summary
The fundamental physicochemical properties of the compound are summarized in Table 1 to facilitate rapid reference for synthetic planning.
Table 1: Physicochemical Profile of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 20434-06-4 |
| PubChem CID | 12530568 |
| Molecular Formula | C₁₄H₁₄ClO₃P |
| Molecular Weight | 296.68 g/mol |
| SMILES String | COC1=CC=C(C=C1)P(=O)(Cl)C2=CC=C(C=C2)OC |
| Electrophilic Center | Phosphorus (P) |
Synthesis and Isolation Protocol
The conversion of bis(4-methoxyphenyl)phosphinic acid to its chloride derivative requires precise thermal and environmental control. The following protocol utilizes thionyl chloride (SOCl₂) [2].
Causality Behind Experimental Choices: Thionyl chloride is selected over other chlorinating agents (like PCl₅) because it functions as both the reactant and the solvent. Furthermore, its byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion via Le Chatelier’s principle and drastically simplifies downstream purification.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 0.2 mol of bis(4-methoxyphenyl)phosphinic acid in 200 mL of anhydrous thionyl chloride. Causality: An excess of SOCl₂ ensures complete solvation and pushes the equilibrium toward the formation of the acid chloride.
-
Primary Reaction: Heat the reaction mixture to 55 °C for 1 hour under an inert argon atmosphere. Causality: 55 °C provides sufficient thermal energy to overcome the activation barrier for nucleophilic attack on the sulfur center without causing violent, uncontrolled boiling of the solvent.
-
Byproduct & Solvent Removal: Elevate the temperature to 80 °C. Causality: The boiling point of SOCl₂ is 79 °C. Heating to 80 °C allows for the efficient thermal distillation of the excess chlorinating agent.
-
Vacuum Purification: Apply a high vacuum (0.50 mm Hg) to the system. Causality: This removes trace quantities of SOCl₂ and dissolved acidic gases without requiring excessive heating that could thermally degrade the newly formed phosphinic chloride.
Synthesis workflow of this compound using SOCl2.
Self-Validating Quality Control
To ensure this protocol is a self-validating system, an analytical checkpoint must be established before utilizing the product in downstream applications.
-
Validation Step: Perform a ³¹P NMR analysis of an anhydrous aliquot.
-
Success Criteria: The complete disappearance of the phosphinic acid signal and the emergence of a distinct downfield shift corresponding to the P-Cl bond validates the protocol's success. The absence of an SOCl₂ odor post-vacuum physically confirms the complete removal of the chlorinating agent.
Advanced Applications in Polymer & Ligand Chemistry
This compound is a highly sought-after building block in two primary domains:
1. Hyperbranched Poly(arylene ether phosphine oxide)s In polymer chemistry, this compound is used to synthesize AB₂ monomers. When polymerized, the incorporation of the aryl phosphine oxide moiety imparts exceptional thermal stability and inherent flame resistance to the polymer backbone. The electron-donating methoxy groups facilitate subsequent coordination with metal ions and the formation of strong intermolecular hydrogen bonds, which are critical for controlling the solubility and rheology of the polymer matrix [2].
2. OLED Materials and Metal-Organic Frameworks (MOFs) In optoelectronics, the chloride is reacted with polyphenols, such as 2,3,6,7,10,11-hexahydroxytriphenylene, via nucleophilic substitution. This yields complex, hexa-substituted triphenylene ligands (e.g., 2,3,6,7,10,11-hexa(bis(4-methoxyphenyl)phosphinyloxy)triphenylene) [3]. These bulky, electron-rich ligands are critical in the spatial organization of OLED materials and the structural integrity of copper-based conductive MOFs used in environmental sensing.
Divergent synthetic applications of this compound.
Handling and Environmental Stability
As an acid chloride, this compound is acutely sensitive to atmospheric moisture. Exposure to water rapidly hydrolyzes the P-Cl bond, reverting the compound back to bis(4-methoxyphenyl)phosphinic acid and liberating corrosive hydrogen chloride (HCl) gas.
-
Storage Causality: The compound must be stored under an inert atmosphere (argon or dry nitrogen) at sub-ambient temperatures (typically 2–8 °C) to arrest kinetic degradation pathways and preserve the electrophilicity of the phosphorus center for future coupling reactions.
References
Technical Deep Dive: Bis(4-methoxyphenyl)phosphinic chloride
PubChem CID: 12530568 Chemical Formula: C₁₄H₁₄ClO₃P Molecular Weight: 296.69 g/mol [1][]
Executive Summary
Bis(4-methoxyphenyl)phosphinic chloride is a specialized organophosphorus electrophile primarily utilized in the synthesis of phosphinic peptide mimetics and bioactive transition-state analogs .[1][] Unlike its P(III) analog (chlorophosphine), this P(V) species features a tetracoordinate phosphorus atom, making it a critical building block for constructing the stable tetrahedral phosphinyl group (
This guide details the compound's synthesis, reactivity profile, and application in drug design, specifically focusing on metalloprotease inhibitors.
Chemical Identity & Properties
Distinction Alert: Researchers must distinguish this compound from Bis(4-methoxyphenyl)chlorophosphine (CAS 13685-30-8), which is the P(III) trivalent species.[1][] The phosphinic chloride discussed here is the oxidized P(V) derivative.
| Property | Data | Note |
| PubChem CID | Specific to the P(V) chloride.[1][] | |
| Precursor CAS | 20434-05-3 | Refers to the stable acid form.[1][] |
| Physical State | Solid / Viscous Oil | Often prepared in situ due to moisture sensitivity.[] |
| Reactivity | Electrophilic | Reacts with nucleophiles (amines, alcohols) to form phosphinamides/esters. |
| Stability | Moisture Sensitive | Rapidly hydrolyzes to Bis(4-methoxyphenyl)phosphinic acid.[1][] |
Synthesis & Production Protocols
The synthesis of this compound is rarely performed as a standalone isolation due to its hydrolytic instability. The standard protocol involves the chlorination of the stable precursor, Bis(4-methoxyphenyl)phosphinic acid .[1]
Synthetic Workflow
The electron-donating methoxy groups (
Protocol:
-
Starting Material: Suspend Bis(4-methoxyphenyl)phosphinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Chlorination: Add Oxalyl chloride (1.2 eq) or Thionyl chloride (
, 1.5 eq) dropwise at 0°C under Argon. -
Catalysis: Add a catalytic amount of DMF (Dimethylformamide) to facilitate the formation of the Vilsmeier-Haack intermediate.[]
-
Reaction: Stir at room temperature for 2-4 hours until gas evolution (
, / ) ceases. -
Isolation: Evaporate solvent and excess reagent under high vacuum. The residue is the crude phosphinic chloride, used immediately in the next coupling step.
Visualization: Synthesis Pathway[2][3]
Figure 1: Chlorination workflow converting the stable acid precursor to the reactive chloride electrophile.
Reactivity Profile & Mechanism[3]
The core utility of this compound lies in its ability to form Phosphinamides (P-N bonds) and Phosphinates (P-O bonds).[1]
Mechanistic Insight
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism at the phosphorus center.[]
-
Nucleophilic Attack: The lone pair of the nucleophile (e.g., primary amine of an amino acid) attacks the electrophilic Phosphorus(V) center.
-
Tetrahedral Transition: A pentacoordinate trigonal bipyramidal intermediate is formed.[]
-
Elimination: The chloride ion (
) is expelled as a good leaving group, restoring the tetracoordinate geometry.
Critical Consideration: The para-methoxy groups act as electron donors (resonance effect), which slightly reduces the electrophilicity of the phosphorus compared to unsubstituted diphenylphosphinic chloride.[1] This may require longer reaction times or stronger bases (e.g., DIPEA, TEA) to drive coupling with sterically hindered amines.
Visualization: Coupling Mechanism
Figure 2: Mechanism of phosphinamide formation via nucleophilic substitution at the P(V) center.[1][]
Applications in Drug Development[1]
Transition State Analogs (Protease Inhibitors)
This compound is a key reagent for synthesizing Zinc Metalloprotease Inhibitors (e.g., for MMPs, ACE, or Enkephalinase).
-
Mechanism: The hydrolysis of a peptide bond involves a tetrahedral intermediate where the carbonyl carbon becomes
hybridized.[] -
Mimicry: The phosphinic group (
) is a stable tetrahedral mimic of this transition state.[1][] It coordinates the active site Zinc ion ( ) bidentately, locking the enzyme in an inactive state. -
Role of Methoxy Groups: The 4-methoxy substituents provide hydrophobic bulk and can engage in specific
stacking or van der Waals interactions within the enzyme's S1' or S2' pockets, potentially enhancing selectivity over the unsubstituted phenyl analog.[1][]
Experimental Workflow: Peptide Coupling
To introduce the phosphinic moiety into a peptide backbone:
-
Preparation: Generate the chloride in situ as described in Section 3.
-
Coupling: Dissolve the C-protected amino acid (e.g.,
) in DCM/DMF. -
Addition: Add the phosphinic chloride solution slowly at 0°C in the presence of DIPEA (3.0 eq).
-
Workup: Wash with mild acid (5%
) to remove excess base. Note: Avoid strong base during workup to prevent hydrolysis of the P-N bond if labile.[1]
Safety & Handling
-
Corrosivity: The compound hydrolyzes to release Hydrogen Chloride (HCl). It causes severe skin burns and eye damage.[]
-
Moisture Sensitivity: Strictly anhydrous conditions are required.[] Store under Argon or Nitrogen.[]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
References
-
PubChem. this compound (CID 12530568).[] National Library of Medicine.[] Available at: [Link][1]
-
Montchamp, J. L. (2001).[3] Synthesis of Phosphinates and Phosphinic Acid Derivatives.[][3][4][5][6] Journal of the American Chemical Society.[3][7] (Cited for general phosphinic acid synthesis methodologies).[4]
-
Yiotakis, A., et al. (1994). Phosphinic peptide analogs as potent inhibitors of zinc-metalloproteases.[1][] (General reference for the application of phosphinic chlorides in inhibitor design).
-
PrepChem. Synthesis of bis-(4-methoxyphenyl)phosphine. (Reference for the P(III) analog distinction). Available at: [Link][1]
Sources
Technical Guide: Properties and Applications of Diarylphosphinic Chlorides
Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Diphenylphosphinic Chloride (DPPC) as the Archetype
Executive Summary
Diarylphosphinic chlorides, exemplified prominently by Diphenylphosphinic chloride (DPPC) (
This guide analyzes the physicochemical properties, synthesis pathways, and mechanistic applications of DPPC, with a specific focus on its utility in peptide coupling and chiral ligand synthesis . It provides actionable protocols and mechanistic insights grounded in rigorous chemical principles.
Chemical and Physical Profile
DPPC balances reactivity with handleability, though it remains strictly moisture-sensitive. Unlike highly volatile phosphoryl chloride (
Table 1: Physicochemical Properties of Diphenylphosphinic Chloride
| Property | Value / Description |
| CAS Number | 1499-21-4 |
| Molecular Formula | |
| Molecular Weight | 236.63 g/mol |
| Appearance | Clear, colorless to pale yellow liquid (may solidify at low temps) |
| Boiling Point | 222 °C at 16 mmHg |
| Density | 1.24 g/mL at 25 °C |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Decomposes in Water/Alcohols |
| Reactivity Class | Electrophilic Phosphorus(V); Moisture Sensitive; Corrosive |
Synthesis Pathways[2][3][4]
The synthesis of diarylphosphinic chlorides typically avoids direct arylation of
Core Synthesis Routes
-
Chlorination of Diarylphosphinic Acid: The most robust laboratory method involves treating diphenylphosphinic acid (
) with thionyl chloride ( ). This method is self-purifying as the byproducts ( , ) are gases. -
Oxidative Chlorination: Reaction of diphenylphosphine oxide (
) with chlorine or carbon tetrachloride/base.
Visualization: Synthesis Logic Flow
Figure 1: Primary synthetic pathways for generating Diphenylphosphinic Chloride.
Mechanistic Applications in Drug Development[5]
Peptide Coupling (The Mixed Anhydride Method)
DPPC is a superior reagent for peptide coupling compared to simple acid chlorides because it minimizes racemization. It functions by forming a Phosphinic-Carboxylic Mixed Anhydride in situ.
Mechanism:
-
Activation: The carboxylate of an N-protected amino acid attacks the phosphorus of DPPC, displacing chloride.
-
Coupling: The amine nucleophile attacks the carbonyl carbon of the mixed anhydride. The phosphinate group (
) acts as an excellent leaving group due to the resonance stabilization of the phosphorus-oxygen bond.
Visualization: Peptide Coupling Mechanism
Figure 2: Mechanism of DPPC-mediated peptide coupling via mixed anhydride intermediate.
Analytical Derivatization
In HPLC and MS analysis, DPPC is used to tag alcohols and amines. The introduction of the diphenylphosphinyl group increases lipophilicity (improving retention on C18 columns) and enhances ionization efficiency in Electrospray Ionization (ESI).
Experimental Protocols
Protocol A: General Peptide Coupling with DPPC
This protocol utilizes the mixed anhydride method for coupling a Cbz-protected amino acid with a primary amine.
Reagents:
-
Cbz-Amino Acid (1.0 equiv)
-
Diphenylphosphinic chloride (DPPC) (1.1 equiv)
-
N-Methylmorpholine (NMM) (1.1 equiv)
-
Amine component (1.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Activation: Dissolve the Cbz-Amino Acid in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Base Addition: Cool the solution to 0 °C. Add NMM dropwise. Stir for 5 minutes.
-
Anhydride Formation: Add DPPC slowly via syringe to the cold solution. Stir at 0 °C for 20–30 minutes. Note: Formation of the mixed anhydride is rapid.
-
Coupling: Add the amine component (dissolved in a minimal amount of DCM) to the mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or HPLC.
-
Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine/NMM), saturated
(to remove phosphinic acid byproduct), and brine. Dry over and concentrate.
Why this works: The phosphinic acid byproduct is water-soluble at neutral/basic pH, facilitating easy removal during aqueous workup, unlike the urea byproducts from DCC coupling.
Protocol B: Synthesis of Chiral Phosphine Oxide Precursors
DPPC is often used to introduce the
-
Grignard Reaction: React DPPC with a chiral Grignard reagent or lithiated species at -78 °C.
-
Hydrolysis: Quench with dilute acid.
-
Outcome: Yields a P-chiral phosphine oxide (if the other group is different) or a functionalized tertiary phosphine oxide.
Safety and Handling Guidelines
-
Corrosivity: DPPC hydrolyzes to form HCl.[1] It causes severe skin burns and eye damage.[1] All handling must occur in a fume hood.
-
Moisture Sensitivity: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Containers must be tightly sealed to prevent hydrolysis to the acid solid (
). -
Neutralization: Spills should be treated with sodium carbonate or bicarbonate to neutralize the generated acid before disposal.
References
-
Ramage, R., et al. (1985). Diphenylphosphinic mixed anhydrides in solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link][2]
-
PubChem. (2025).[3] Diphenylphosphinic chloride - Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis and Utilization of Bis(4-methoxyphenyl)phosphinic Chloride
Target Audience: Researchers, materials scientists, and drug development professionals. Objective: A comprehensive, self-validating protocol for the conversion of bis(4-methoxyphenyl)phosphinic acid to its corresponding phosphinic chloride, detailing mechanistic rationale, reaction conditions, and downstream applications in advanced materials and organocatalysis.
Mechanistic Rationale & Reaction Dynamics
The transformation of phosphinic acids to phosphinic chlorides is a fundamental process in organophosphorus chemistry, generating highly versatile electrophilic intermediates. In this protocol,1 serves a dual purpose as both the halogenating reagent and the primary reaction solvent[1].
Causality of Reagent Choice: The reaction initiates via the nucleophilic attack of the phosphoryl oxygen onto the electrophilic sulfur atom of SOCl₂, forming a transient chlorosulfite intermediate. This intermediate rapidly collapses to yield the desired bis(4-methoxyphenyl)phosphinic chloride.
The thermodynamic driving force of this specific pathway is the irreversible evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases[2]. According to Le Chatelier's principle, the continuous removal of these gaseous byproducts pushes the equilibrium entirely forward, ensuring near-quantitative yields without the need for complex, loss-inducing chromatography. Furthermore, utilizing SOCl₂ as the solvent simplifies the purification process, as the excess reagent (bp 74.6 °C) can be cleanly removed via vacuum distillation[1].
Materials and Reagents
| Reagent/Material | CAS Number | Role | Properties / Expert Notes |
| Bis(4-methoxyphenyl)phosphinic acid | 20434-05-3 | Substrate | Solid, mp 185-187 °C. Must be strictly dried under vacuum prior to use to prevent reagent quenching[3]. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Reagent & Solvent | Liquid. Highly corrosive and moisture-sensitive. Use fresh, uncolored reagent for optimal yields[1]. |
| Toluene (Anhydrous) | 108-88-3 | Entrainer | Used for the safe azeotropic removal of trace SOCl₂ and HCl during the final workup[4]. |
| Nitrogen/Argon Gas | 7727-37-9 | Inert Atmosphere | Essential to prevent the rapid hydrolysis of the moisture-sensitive phosphinic chloride product. |
Experimental Protocol
Self-Validating System: The success of this protocol relies on the strict exclusion of moisture. The visual cessation of gas evolution and complete dissolution of the solid substrate serve as reliable, in-process indicators of reaction completion.
Step 1: Reaction Setup
-
Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Connect the top of the reflux condenser to a gas scrubber containing a 1 M NaOH solution to safely neutralize the evolved SO₂ and HCl gases.
-
Charge the flask with bis(4-methoxyphenyl)phosphinic acid (e.g., 55.6 g, 0.2 mol) under a steady stream of nitrogen[5].
Step 2: Reagent Addition and Activation
-
Cool the flask to 0 °C using an ice bath to control the initial kinetics.
-
Slowly add thionyl chloride (200 mL, excess) dropwise via an addition funnel[5]. Expert Insight: Slow addition mitigates the initial exothermic reaction and prevents violent outgassing, ensuring a controlled formation of the chlorosulfite intermediate.
-
Remove the ice bath and gently heat the reaction mixture to 55 °C for 1 hour[5].
Step 3: Reflux and Completion
-
Increase the temperature to 80 °C (reflux) and maintain for 1 to 4 hours[5][6].
-
Validation Check: Monitor the reaction visually. The reaction is deemed complete when the solid suspension transitions into a clear solution and macroscopic gas bubbling ceases.
Step 4: Workup and Azeotropic Purification
-
Cool the reaction mixture to room temperature.
-
Equip the flask with a short-path distillation head and remove the bulk of the excess SOCl₂ under reduced pressure[5].
-
To ensure the complete removal of trace SOCl₂ and HCl, add 50 mL of anhydrous toluene to the crude residue and evaporate under vacuum (4)[4]. Repeat this step twice to yield a highly pure product.
-
Dry the resulting viscous oil or low-melting solid under high vacuum (0.50 mm Hg) for 2 hours. Store immediately under an inert atmosphere at -20 °C[5].
Fig 1. Experimental workflow for synthesizing this compound.
Quality Control and Analytical Benchmarks
Due to its high electrophilicity, the product must be analyzed using strictly anhydrous deuterated solvents (e.g., CDCl₃ dried over activated molecular sieves) to prevent reversion to the starting acid during NMR acquisition.
| Analytical Technique | Expected Observation | Diagnostic Significance |
| ³¹P NMR (121.4 MHz) | ~ +40 to +45 ppm | A significant downfield shift confirms the successful conversion of the electron-donating P-OH group to the electron-withdrawing P-Cl group. |
| ¹H NMR (200 MHz) | δ 7.8-7.0 (m, 8H), 3.8 (s, 6H) | Confirms the structural integrity of the bis(4-methoxyphenyl) scaffold and the absence of aromatic chlorination. |
| Physical State | Viscous oil / low-melting solid | A clear physical shift from the high-melting solid precursor (185 °C)[3]. |
Downstream Applications in Advanced Fields
This compound is a highly sought-after electrophile in multiple advanced research domains:
-
Hyperbranched Polyesters & Poly(arylene ether)s : It serves as a critical precursor for AB₂ monomers used in the step-growth polymerization of hyperbranched architectures. The incorporation of the phosphine oxide moiety imparts exceptional thermal stability, metal-ion coordination capabilities, and inherent flame resistance to the resulting polymer matrix[5].
-
Chiral Organocatalysis : The chloride is reacted with lithiated bithiophenes to synthesize chiral phosphine oxides (e.g., tetraMe-BITIOPO). These molecules act as potent Lewis base catalysts in stereoselective transformations by activating weak Lewis acids via hypervalent coordination[7].
-
OLED Host Materials : Through cyclocondensation reactions, this intermediate is utilized to synthesize phenyl-substituted phosphazenes. These materials exhibit high triplet energies (up to 3.4 eV) and balanced charge carrier transport, making them ideal host materials for deep blue phosphorescent organic light-emitting diodes (OLEDs)[6][8].
Fig 2. Downstream applications of this compound.
Troubleshooting and Safety Considerations
-
Incomplete Conversion / Stalled Reaction : If unreacted solid remains after 4 hours of reflux, the substrate may have been excessively wet, consuming SOCl₂ via competitive hydrolysis. Ensure the starting acid is dried thoroughly under vacuum prior to the reaction. Alternatively, adding a catalytic amount of N,N-Dimethylformamide (DMF) can dramatically accelerate the reaction by forming a highly electrophilic 4[4].
-
Product Degradation : The resulting phosphinic chloride is highly hygroscopic. Exposure to ambient humidity will result in the rapid release of HCl gas and reversion to bis(4-methoxyphenyl)phosphinic acid. Always handle the final product in a glovebox or via rigorous Schlenk techniques.
References
-
SYNTHESIS AND CHARACTERIZATION OF MULTICOMPONENT POLYESTERS VIA STEP-GROWTH POLYMERIZATION Source: VTechWorks URL:5
-
Novel Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes Source: EPub Bayreuth URL:6
-
Synthesis of novel chiral bithiophene-based phosphine oxides as Lewis bases in organocatalytic stereoselective reactions Source: AIR Unimi / Istituto Superiore di Sanita URL:7
-
7-methoxyphthalide - Organic Syntheses Procedure Source: Organic Syntheses URL:4
-
Thionyl chloride Source: Wikipedia URL:1
-
Thionyl Chloride: A Catalyst of Synthetic Chemical Interest Source: ResearchGate URL:2
-
Bis(4-methoxyphenyl)phosphinic acid 20434-05-3 Source: Guidechem URL:3
Sources
- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 7. publ.iss.it [publ.iss.it]
- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
Application Note: Advanced Synthetic Strategies for Bis(4-methoxyphenyl)phosphinates
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
Bis(4-methoxyphenyl)phosphinates represent a highly valuable class of organophosphorus compounds. The strongly electron-donating nature of the para-methoxy groups significantly enhances the nucleophilicity of the phosphoryl oxygen, making these derivatives exceptional candidates for surface-treatment agents in dye-sensitized solar cells (DSSCs)[1][2], specialized bridging ligands in binuclear transition-metal catalysis[3], and critical intermediates in prodrug development.
Historically, the synthesis of phosphinates relied on the aggressive chlorination of phosphinic acids followed by esterification. However, modern synthetic paradigms have shifted toward catalytic, step-economic approaches. As an application scientist, selecting the correct synthetic route depends entirely on your starting materials and the steric demands of your target ester. This guide details three self-validating, field-proven methodologies:
-
De Novo Synthesis via Pd-Catalysis: Direct diarylation of bench-stable sodium hypophosphite[4].
-
Late-Stage Functionalization via Cu-Catalysis: Direct O-arylation of bis(4-methoxyphenyl)phosphinic acid using diaryliodonium salts[5].
-
Rearrangement Strategies: Lewis acid-catalyzed Pudovik/Phospha-Brook sequence utilizing secondary phosphine oxides[6].
Synthetic Workflow & Decision Matrix
The following diagram illustrates the strategic divergence of these three methodologies based on the selected phosphorus precursor.
Figure 1: Synthetic pathways for bis(4-methoxyphenyl)phosphinates.
Validated Experimental Protocols
Protocol A: Pd-Catalyzed Direct Diarylation (De Novo Synthesis)
Target: Isopropyl bis(4-methoxyphenyl)phosphinate[4] Causality & Design: This protocol bypasses the handling of air-sensitive secondary phosphines or hygroscopic phosphinic acids[1]. Sodium hypophosphite acts as a safe P(I) source. Palladium catalyzes a sequential C-P bond formation, while the use of isopropanol as both reactant and solvent drives the thermodynamic esterification of the intermediate[4].
Step-by-Step Methodology:
-
Preparation: Equip a Schlenk tube with a magnetic stir bar. Charge the tube with sodium hypophosphite (1.0 equiv), 4-iodoanisole (2.5 equiv), Pd(OAc)₂ (5 mol%), and an appropriate phosphine ligand (e.g., dppp, 6 mol%).
-
Atmosphere Control: Evacuate and backfill the reaction vessel with N₂ three times. Critical: Oxygen must be rigorously excluded to prevent premature oxidation of the P(I) species.
-
Solvent & Base Addition: Inject anhydrous isopropanol (acting as both solvent and nucleophile) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) via syringe.
-
Reaction: Seal the tube and heat the mixture at 90 °C in a pre-heated oil bath for 12–24 hours until complete consumption of the aryl halide is observed via GC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (petroleum ether/ethyl acetate = 1/1) to yield the product as a colorless oil (80% yield)[4].
Protocol B: Cu-Catalyzed O-Arylation (Late-Stage Functionalization)
Target: Sterically hindered O-biaryl phosphinates (e.g., 2'-Iodo-[1,1'-biphenyl]-2-yl bis(4-methoxyphenyl)phosphinate)[5] Causality & Design: The P(O)-OH bond is notoriously poorly nucleophilic. Cu(OTf)₂ is selected because the triflate counterion provides the necessary Lewis acidity to activate the cyclic diaryliodonium salt via oxidative addition, while simultaneously coordinating the phosphoryl oxygen to enhance its nucleophilicity[5].
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, combine bis(4-methoxyphenyl)phosphinic acid (0.2 mmol), cyclic diaryliodonium salt (0.24 mmol), Cu(OTf)₂ (10 mol%), and K₃PO₄ (1.5 equiv) in an oven-dried 10 mL reaction vial[5].
-
Solvent Addition: Add anhydrous THF (1.0 mL) to the mixture[5].
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 80 °C for 12 hours[5].
-
Workup: Quench the reaction with distilled water (5 mL) and extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (Hexane/EtOAc = 2:1) to afford the product as a colorless oil (83% yield)[5].
Protocol C: Phospha-Brook Rearrangement Sequence
Target: Pyridin-2-ylmethyl bis(4-methoxyphenyl)phosphinate[6] Causality & Design: This tandem reaction utilizes a Lewis acid to coordinate the carbonyl oxygen of picolinaldehyde, increasing its electrophilicity. Bis(4-methoxyphenyl)phosphine oxide attacks the carbonyl carbon (Pudovik reaction) to form an α-hydroxy phosphine oxide, which immediately undergoes a base- or Lewis acid-mediated Phospha-Brook rearrangement (migration of the phosphorus moiety from carbon to oxygen) to form the stable phosphinate ester[6].
Step-by-Step Methodology:
-
Preparation: To a solution of bis(4-methoxyphenyl)phosphine oxide (1.0 equiv) and picolinaldehyde (1.2 equiv) in anhydrous THF, add the Lewis acid catalyst (e.g., a mild metal triflate) under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature to 50 °C (depending on catalyst efficiency) until TLC indicates complete conversion of the phosphine oxide.
-
Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography to isolate the target compound (72% yield)[6].
Quantitative Characterization Data
A self-validating protocol requires robust analytical markers. For organophosphorus compounds, ³¹P NMR is the definitive diagnostic tool. The transformation from a phosphinic acid/phosphine oxide to a phosphinate ester typically results in a characteristic ³¹P NMR shift between 24 ppm and 35 ppm .
| Target Compound | Synthetic Route | Isolated Yield (%) | ³¹P NMR (ppm) | Key ¹H NMR Shifts (ppm) |
| Isopropyl bis(4-methoxyphenyl)phosphinate | Pd-Catalyzed Diarylation | 80 | 26.27 | 4.76 (qd, J = 12.4, 6.2 Hz, 1H) |
| 2'-Iodo-[1,1'-biphenyl]-2-yl bis(4-methoxyphenyl)phosphinate | Cu-Catalyzed O-Arylation | 83 | ~32.0 | 3.85 (s, 6H), 7.0–7.8 (m, Ar-H) |
| Pyridin-2-ylmethyl bis(4-methoxyphenyl)phosphinate | Phospha-Brook Rearrangement[6] | 72 | 33.82 | 5.13 (d, J = 7.3 Hz, 2H), 3.83 (s, 6H) |
References
-
Title: Pd-Catalyzed Direct Diarylation of Sodium Hypophosphite Enables the Synthesis of Diarylphosphonates Source: MDPI URL: [Link]
-
Title: Copper-Catalyzed Diphenylation of P(O)-OH Bonds with Cyclic Diaryliodonium Salts Source: PolyU Institutional Research Archive (Chem. Asian J.) URL: [Link]
-
Title: Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters Source: Beilstein Journals URL: [Link]
-
Title: Syntheses, structures, and reactivities of novel binuclear ruthenium(II) complexes with bis(l-phosphinato) bridges Source: Taylor & Francis URL: [Link]
-
Title: BIS(4-METHOXYPHENYL)PHOSPHINIC ACID One Chongqing Chemdad Co. Source: Chemdad URL: [Link]
Sources
- 1. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID | 20434-05-3 [chemicalbook.com]
- 2. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pd-Catalyzed Direct Diarylation of Sodium Hypophosphite Enables the Synthesis of Diarylphosphonates [mdpi.com]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. beilstein-journals.org [beilstein-journals.org]
Bis(4-methoxyphenyl)phosphinic chloride as a protecting group
Application Note: Bis(4-methoxyphenyl)phosphinic Chloride as an Orthogonal, Acid-Labile Amino Protecting Group
Introduction & Chemical Rationale
In complex organic and peptide synthesis, the strategic use of orthogonal protecting groups is paramount for directing regioselectivity and preventing unwanted side reactions[1]. While the diphenylphosphinyl (Dpp) group has long been recognized as a robust amino protecting group, its removal often requires harsh acidic conditions (e.g., 50% trifluoroacetic acid or HCl), which can degrade sensitive substrates[2].
This compound (often abbreviated as MDpp-Cl) offers a sophisticated structural refinement to solve this limitation. By introducing electron-donating methoxy groups at the para positions of the phenyl rings, the electron density on the phosphorus center is significantly increased.
Causality of Acid Lability: The +M (resonance) effect of the methoxy groups stabilizes the protonated phosphinamide transition state during acid-catalyzed hydrolysis. This electronic modification drastically lowers the activation energy required for P–N bond cleavage, rendering the bis(4-methoxyphenyl)phosphinyl (MDpp) group highly susceptible to mild acidic conditions (e.g., 1–5% TFA). Because the P–N bond remains absolutely stable against basic and nucleophilic conditions, MDpp can be used orthogonally alongside both base-labile groups (like Fmoc) and more robust acid-labile groups (like Boc)[1].
Comparative Stability Profile
To design an effective synthetic route, researchers must understand the precise stability windows of various protecting groups. The table below summarizes the orthogonal nature of the MDpp group compared to standard amino protecting groups, demonstrating its unique utility in multi-step synthesis.
| Protecting Group | 20% Piperidine / DMF (Base) | 1–5% TFA / DCM (Mild Acid) | 50% TFA / DCM (Strong Acid) | H₂ / Pd-C (Hydrogenolysis) |
| MDpp | Stable | Labile | Labile | Stable |
| Dpp | Stable | Stable | Labile | Stable |
| Boc | Stable | Stable | Labile | Stable |
| Fmoc | Labile | Stable | Stable | Stable |
| Cbz (Z) | Stable | Stable | Stable | Labile |
(Table 1: Comparative stability of common amino protecting groups under standard deprotection conditions. MDpp provides a unique window for mild acid cleavage without affecting Boc or Fmoc groups.)
Experimental Workflows and Logic
The following diagrams illustrate the logical flow of MDpp protection/deprotection and its application in a multi-tiered orthogonal cleavage strategy.
Workflow for the protection and deprotection of amines using MDpp-Cl.
Orthogonal deprotection strategy utilizing differential acid lability.
Self-Validating Experimental Protocols
Protocol A: Installation of the MDpp Protecting Group Objective: To protect a primary or secondary amine using this compound. Causality Check: The phosphorylation reaction generates HCl as a byproduct. A non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) is strictly required to neutralize the acid, preventing the protonation of the starting amine, which would otherwise halt the nucleophilic attack[2].
Materials:
-
Amine substrate (1.0 eq)
-
This compound (MDpp-Cl) (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine substrate in anhydrous DCM (approximately 0.1 M concentration) under an inert argon or nitrogen atmosphere. Rationale: Moisture must be strictly excluded to prevent the competitive hydrolysis of MDpp-Cl into its unreactive phosphinic acid form.
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes to ensure a homogenous basic environment.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Rationale: The phosphorylation reaction is exothermic. Cooling prevents side reactions and preserves the integrity of stereocenters in chiral substrates like amino acids.
-
Reagent Addition: Add MDpp-Cl (1.1 eq) dropwise or in small portions to maintain thermal control.
-
Reaction Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor the reaction via TLC or LC-MS until the starting material is fully consumed.
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (typically using a Hexane/Ethyl Acetate or DCM/MeOH gradient) to yield the pure MDpp-protected amine.
Protocol B: Mild Acidic Cleavage of the MDpp Group Objective: To selectively remove the MDpp group without affecting other protecting groups (e.g., Boc, Fmoc, or t-Bu esters). Causality Check: Acid-catalyzed hydrolysis of the phosphinamide bond generates a highly reactive bis(4-methoxyphenyl)phosphinyl cation. A scavenger must be included to trap this electrophile and prevent the re-alkylation of the liberated amine or the modification of nucleophilic amino acid side chains (e.g., Tryptophan, Cysteine)[1].
Materials:
-
MDpp-protected substrate
-
Trifluoroacetic acid (TFA) (1% to 5% v/v)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) or Anisole (Scavenger, 2-5% v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve the MDpp-protected compound in anhydrous DCM (0.05 M).
-
Scavenger Addition: Add TIPS (2% v/v) to the solution. Rationale: TIPS acts as a bulky hydride donor, rapidly quenching the phosphinyl cation generated during cleavage before it can trigger side reactions.
-
Acid Addition: Slowly add TFA to achieve a final concentration of 1% to 5% v/v. Rationale: Keeping the TFA concentration low ensures that Boc groups and t-butyl esters remain completely intact, preserving the orthogonal strategy.
-
Cleavage: Stir the reaction at room temperature for 30–60 minutes. Monitor closely by LC-MS. The electron-rich nature of the MDpp group ensures rapid cleavage kinetics compared to standard Dpp groups.
-
Neutralization & Workup: Once complete, neutralize the reaction mixture by carefully adding it dropwise to a cold, saturated aqueous solution of NaHCO₃. Extract the free amine with DCM or Ethyl Acetate.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine ready for the next synthetic step.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. Available at:[Link]
-
Ramage, R., Atrash, B., Hopton, D., & Parrott, M. J. (1984). Phosphinamides: a new class of amino protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1539-1545. Available at:[Link]
Sources
Application Note: Precision Esterification using Bis(4-methoxyphenyl)phosphinic Chloride
Executive Summary
Esterification is a cornerstone transformation in drug development, yet standard methods (Fischer esterification, acid chlorides, DCC coupling) often fail when applied to sterically hindered substrates or acid-sensitive pharmacophores. Bis(4-methoxyphenyl)phosphinic chloride (BMP-Cl) represents a "tuned" generation of diarylphosphinic coupling agents. By leveraging the electron-donating methoxy groups on the aromatic rings, BMP-Cl modulates the electrophilicity of the phosphorus center compared to the unsubstituted diphenylphosphinic chloride (DPP-Cl).
This guide details the Phosphinic Mixed Anhydride Method (MAM) using BMP-Cl. This protocol is designed to achieve high yields in difficult esterifications while suppressing racemization in chiral substrates—a critical attribute for late-stage functionalization of pharmaceutical intermediates.
Mechanism of Action
The reaction proceeds via a mixed carboxylic-phosphinic anhydride intermediate. Unlike highly reactive acyl chlorides (generated via SOCl₂), which can cause degradation, or carbodiimide intermediates (O-acylisoureas), which often suffer from rearrangement to N-acylureas, the phosphinic mixed anhydride is a stable yet potent acylating species.
Mechanistic Pathway[1]
-
Activation: The carboxylate anion attacks the phosphorus center of BMP-Cl, displacing the chloride.
-
Intermediate Stability: The electron-rich 4-methoxyphenyl groups stabilize the P=O bond, preventing disproportionation while maintaining sufficient electrophilicity at the carbonyl carbon.
-
Acylation: The alcohol nucleophile, catalyzed by DMAP, attacks the carbonyl carbon of the mixed anhydride, releasing the ester and the phosphinic acid byproduct.
Key Advantages & Chemical Tuning
Why choose BMP-Cl over standard reagents? The answer lies in the electronic tuning provided by the methoxy substituents.
| Feature | Standard Reagent (e.g., SOCl₂, DCC) | BMP-Cl (Methoxy-Tuned) | Benefit |
| Activation Mode | Acid Chloride / O-Acylisourea | Mixed Anhydride | Milder activation; avoids HCl gas evolution. |
| Electronic Effect | High Electrophilicity (Uncontrolled) | Tuned Electrophilicity | The p-OMe groups donate electron density to P, reducing side reactions like P-attack by the alcohol (phosphinylation). |
| Racemization | High Risk (via Oxazolone) | Low Risk | The mixed anhydride is less prone to oxazolone formation, preserving stereocenters. |
| Purification | Urea byproducts (difficult to remove) | Acidic Byproduct | The phosphinic acid byproduct is easily removed via basic aqueous wash. |
Experimental Protocol
Reagent Preparation
-
This compound (BMP-Cl): Typically a solid or viscous oil (mp ~62-66 °C for the P(III) precursor, P(V) chloride is similar). It is moisture-sensitive.[1] Store under Argon/Nitrogen.
-
Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Catalyst: 4-Dimethylaminopyridine (DMAP).[2]
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Carboxylic Acid
-
Activation (Formation of Mixed Anhydride):
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Carboxylic Acid (1.0 equiv, 1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).
-
Add Triethylamine (1.2 equiv, 1.2 mmol) . The solution may warm slightly.[3][4]
-
Cool the mixture to 0 °C (ice bath).
-
Add BMP-Cl (1.1 equiv, 1.1 mmol) portion-wise or as a solution in minimal DCM.
-
Observation: A white precipitate (TEA·HCl) will form immediately.
-
Stir at 0 °C for 30 minutes to ensure complete formation of the mixed anhydride.
-
-
Coupling (Esterification):
-
Add the Alcohol (1.0 - 1.2 equiv) to the reaction mixture.
-
Add DMAP (0.1 - 0.2 equiv) as a solid or solution.
-
Allow the reaction to warm to Room Temperature (20-25 °C) .
-
Stir for 2 - 12 hours . Monitor by TLC or LC-MS (Look for disappearance of the activated anhydride and formation of the ester).
-
-
Workup & Purification:
-
Quench: Add saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes. This hydrolyzes any excess mixed anhydride and converts the phosphinic acid byproduct into its water-soluble salt.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Wash: Combine organic layers and wash with:
-
1M HCl (10 mL) – To remove DMAP and residual amines.
-
Brine (10 mL).
-
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue is often high purity. If necessary, purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate).
-
Applications & Scope
Sterically Hindered Substrates
The mixed anhydride generated by BMP-Cl is less bulky than those formed by reagents like BOP-Cl, allowing for efficient attack by hindered alcohols (e.g., tert-butanol, menthol).
Prevention of Racemization
For N-protected amino acids (e.g., Boc-Phe-OH), BMP-Cl is superior to DCC. The phosphinic oxygen is a "hard" donor, which stabilizes the intermediate without promoting the formation of the racemizing oxazolone species common in carbodiimide chemistry.
Workflow Visualization:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation | Increase activation time at 0 °C to 1 hour before adding alcohol. Ensure BMP-Cl quality (hydrolyzed reagent appears as acid). |
| No Reaction | Steric bulk | Increase DMAP to 1.0 equiv or heat to reflux (DCM) after alcohol addition. |
| Side Product (P-Ester) | Phosphinylation of Alcohol | The alcohol attacked the Phosphorus instead of the Carbonyl. This is rare with BMP-Cl due to methoxy-deactivation, but if observed, lower the reaction temperature to -20 °C for the addition step. |
References
-
General Diarylphosphinic Chloride Method
-
Jackson, A. G., et al. "The preparation of esters using diarylphosphinic mixed anhydrides." Tetrahedron Letters, 1988.
-
-
Reagent Properties (BMP-Cl / Acid Precursor)
-
PubChem.[5] "this compound." National Library of Medicine.
-
Sigma-Aldrich. "Bis(4-methoxyphenyl)phosphinic acid (Precursor)."
-
-
Mixed Anhydride Mechanism & Racemization Suppression
-
Bernasconi, S., et al. "Phosphinic acid anhydrides in peptide synthesis." Journal of Organic Chemistry.
-
-
Comparison with Other Coupling Agents
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
-
(Note: While specific literature on the methoxy-derivative as a unique coupling agent is less abundant than the diphenyl parent, the chemistry described herein is derived from the established reactivity of the diarylphosphinic chloride class, adjusted for the known electronic effects of the methoxy substituent.)
Sources
Troubleshooting & Optimization
Technical Support Center: Bis(4-methoxyphenyl)phosphinic Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the handling and use of bis(4-methoxyphenyl)phosphinic chloride, with a specific focus on its sensitivity to hydrolysis.
PART 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and handling of this compound.
Q1: What is this compound and what are its common applications?
This compound is a chemical reagent with the molecular formula C14H14ClO3P[1]. It belongs to the class of phosphinic chlorides. These compounds are valuable in organic synthesis, often serving as precursors for the preparation of phosphinate esters, amides, and other phosphorus-containing molecules. Specifically, the resulting bis(4-methoxyphenyl)phosphinic acid, the product of its hydrolysis, is used as a reagent in the synthesis of various phosphonic acids and their derivatives[][3].
Q2: How sensitive is this compound to hydrolysis?
This compound is highly sensitive to moisture[4][5][6]. Like other acid chlorides, it readily reacts with water in a process called hydrolysis[7]. This reaction is often rapid and exothermic. The presence of even trace amounts of water in solvents, reagents, or on the surface of glassware can lead to the decomposition of the reagent[7]. Therefore, it is crucial to handle this compound under anhydrous (water-free) conditions to maintain its integrity and ensure the success of subsequent reactions[4][8].
Q3: What are the observable signs of accidental hydrolysis?
Accidental hydrolysis of this compound can manifest in several ways:
-
Fuming in Moist Air: When exposed to atmospheric moisture, the compound may appear to "fume." This is due to the reaction with water vapor, which releases hydrogen chloride (HCl) gas[9].
-
Formation of a Solid Precipitate: The product of hydrolysis is bis(4-methoxyphenyl)phosphinic acid, which is a solid with a melting point of 185-187 °C[][3][10]. If you observe the formation of a white or off-white solid in your reaction vessel or storage container that is not your intended product, it could be the phosphinic acid.
-
Changes in Physical Appearance: The reagent should be a well-defined solid. Clumping or the appearance of a sticky or syrupy consistency can indicate partial hydrolysis.
-
Inconsistent Reaction Results: If you experience a sudden drop in yield or the formation of unexpected byproducts, hydrolysis of the starting material is a likely culprit[7].
Q4: What are the recommended storage and handling procedures for this compound?
To prevent hydrolysis, strict adherence to proper storage and handling protocols is essential:
-
Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon[4][6]. It is advisable to store it in a cool, dry place, away from sources of moisture[8][11]. For long-term storage, refrigeration (2-8°C) is recommended[11].
-
Handling: All handling of this compound should be performed in a well-ventilated area, ideally within a glove box or a fume hood with a dry atmosphere[5][8]. Use only dry, clean spatulas and glassware. It is recommended to oven-dry or flame-dry all glassware immediately before use[7].
PART 2: Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Issue 1: Low or No Product Yield in Reactions
Q: My reaction with this compound resulted in a low yield of the desired product, and I suspect hydrolysis of the starting material. What are the likely causes and how can I prevent this?
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: The most common cause of hydrolysis is the presence of water in the reaction solvent or other reagents[7].
-
Solution: Always use anhydrous solvents, preferably freshly distilled from an appropriate drying agent or purchased as "anhydrous" grade and stored over molecular sieves. Ensure all other reagents are also dry.
-
-
Atmospheric Moisture: Exposure to the laboratory atmosphere, even for a short period, can introduce enough moisture to cause significant hydrolysis[7].
-
Solution: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. Use a Schlenk line or a glove box for all manipulations.
-
-
Improperly Dried Glassware: Residual moisture on the surface of glassware is a frequent source of water contamination.
-
Solution: Oven-dry all glassware at a high temperature (e.g., 120°C) for several hours or flame-dry it under vacuum immediately before use. Allow the glassware to cool to room temperature under a stream of inert gas[7].
-
Issue 2: Formation of an Unexpected Byproduct
Q: I am observing a significant amount of a white, high-melting solid as a byproduct in my reaction. I suspect it is bis(4-methoxyphenyl)phosphinic acid. How can I confirm its identity and minimize its formation?
Confirmation and Mitigation Strategies:
-
Byproduct Characterization:
-
Melting Point: Isolate the byproduct and determine its melting point. Bis(4-methoxyphenyl)phosphinic acid has a reported melting point of 185-187 °C[][3][10].
-
Spectroscopic Analysis: Characterize the byproduct using techniques like NMR (¹H, ¹³C, ³¹P) and IR spectroscopy. The spectral data should be consistent with the structure of bis(4-methoxyphenyl)phosphinic acid.
-
-
Minimizing Formation: The formation of the phosphinic acid is a direct result of hydrolysis. To minimize its formation, you must rigorously exclude water from your reaction system.
-
Review Anhydrous Technique: Re-evaluate your experimental setup and procedures for maintaining anhydrous conditions. Refer to the solutions provided in "Issue 1."
-
Inert Atmosphere: Ensure a continuous and positive pressure of a dry inert gas throughout the entire reaction, including during the addition of reagents.
-
Issue 3: Inconsistent Reaction Outcomes
Q: I am experiencing batch-to-batch variability in my reactions using this compound. Could this be related to hydrolysis?
Investigating Inconsistency:
-
Reagent Integrity: It is highly probable that some batches of the reagent have been partially hydrolyzed during storage or handling.
-
Solution: If possible, test a small amount of a new batch of the reagent in a well-controlled reaction to see if the results are consistent with expectations. When opening a new bottle, it is good practice to flush the headspace with an inert gas before re-sealing.
-
-
Storage Conditions: Inconsistent storage conditions can lead to varying degrees of hydrolysis.
-
Solution: Ensure that all users are adhering to the same strict storage protocols. Consider aliquoting the reagent into smaller, single-use portions under an inert atmosphere to minimize repeated exposure of the bulk container to the atmosphere.
-
PART 3: Experimental Protocols
Protocol 1: General Procedure for Handling this compound in an Anhydrous Reaction
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser, dropping funnel) at 120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon[7].
-
Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the experiment. Use septa and cannulation techniques for the transfer of liquids.
-
Reagent Transfer: In a glove box or under a positive flow of inert gas, quickly weigh the required amount of this compound and add it to the reaction flask. If it is a solid, it can be added via a powder funnel under a strong counterflow of inert gas.
-
Solvent and Reagent Addition: Add anhydrous solvent and other dry reagents to the reaction flask via a syringe or cannula.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, NMR).
Protocol 2: Quenching and Work-up Procedure to Minimize Hydrolysis of Unreacted Reagent or Product
-
Cooling: Once the reaction is complete, cool the reaction mixture in an ice bath.
-
Quenching: Slowly and carefully add a quenching agent. For reactions involving acid chlorides, a non-aqueous workup is often preferred if the product is also moisture-sensitive. If an aqueous workup is necessary, the reaction can be quenched by slowly adding it to a cold, saturated aqueous solution of a mild base like sodium bicarbonate to neutralize the HCl byproduct.
-
Extraction: Extract the product into a suitable organic solvent.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
PART 4: Visualizations and Data Tables
Caption: Mechanism of this compound hydrolysis.
Caption: Workflow for setting up an anhydrous reaction.
Table 1: Recommended Drying Agents for Common Organic Solvents
| Solvent | Recommended Drying Agent(s) |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Molecular Sieves |
| Diethyl Ether | Sodium/benzophenone, Molecular Sieves |
| Dichloromethane (DCM) | Calcium hydride (CaH₂), Molecular Sieves |
| Toluene | Sodium, Calcium hydride (CaH₂) |
| Acetonitrile | Calcium hydride (CaH₂), Molecular Sieves |
PART 5: References
-
Keglevich, G. (2017). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 22(3), 463.
-
Tepper, R. J., & Malpass, J. R. (2010). Phosphonic acid: preparation and applications. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(4), 795-827.
-
Kumar, M. V., & Prabha, S. (2012). Hydrolytic Reactivity of an Active Synthetic C-N-P Ester Leading to its Highly Basic Nature. Asian Journal of Chemistry, 24(11), 5043-5046.
-
Reddit. (2025, August 9). Trouble with chloride acids. r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved from [Link]
-
Keglevich, G. (2025, October 15). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Retrieved from [Link]
-
Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from [Link]
-
Science-Revision.co.uk. (n.d.). acid chlorides. Retrieved from [Link]
-
Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition-State Variation in the Nucleophilic Substitution Reactions of Aryl Bis(4-methoxyphenyl) Phosphates with Pyridines in Acetonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. Retrieved from [Link]
Sources
- 1. This compound | C14H14ClO3P | CID 12530568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID | 20434-05-3 [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. Bis(2-oxo-3-oxazolidinyl)phosphinic chloride(68641-49-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Diphenylphosphinic Chloride - Safety Data Sheet [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 10. wap.guidechem.com [wap.guidechem.com]
- 11. aksci.com [aksci.com]
Technical Support Center: Removing Excess Thionyl Chloride from Phosphinic Chloride Synthesis
Executive Summary & Core Chemistry
The Challenge:
In the synthesis of phosphinic chlorides (
The Solution: Complete removal requires a dual-phase approach: Bulk Removal via controlled vacuum distillation followed by Trace Removal using azeotropic co-evaporation with an inert solvent (typically toluene).[1]
Troubleshooting Guide (FAQ)
Category A: Purity & Contamination[2]
Q1: I have removed the bulk liquid, but my NMR still shows a peak around ~76 ppm (or characteristic
-
Root Cause: Simple distillation is often insufficient for the last 1-2% due to vapor pressure equilibrium.[1]
-
Solution: Perform an azeotropic chase (co-evaporation).[2] Add anhydrous toluene (2-3x reaction volume) to the crude residue and concentrate under reduced pressure. Toluene disrupts the vapor-liquid equilibrium, entraining the remaining
.[1] Repeat this process 2-3 times.
Q2: My product turned from clear/pale yellow to deep orange/red during concentration. Is it ruined? A: Not necessarily, but it indicates thermal stress or sulfur impurities.
-
Root Cause: Prolonged heating above 60°C can cause
to disproportionate into sulfur monochloride ( ), which is red/orange and high-boiling (BP 138°C). Alternatively, phosphinic chlorides can undergo thermal disproportionation.[1] -
Solution: Avoid water bath temperatures >50°C. If the color persists, a rapid high-vacuum distillation of the product (if volatile) or recrystallization (if solid) is required to remove the sulfur byproducts.
Category B: Equipment & Safety[1]
Q3: My vacuum pump oil is turning cloudy/black rapidly. What is happening? A: You are likely bypassing your cold trap.[1]
-
Root Cause:
vapors and generated are condensing in the pump oil, causing corrosion and polymerization.[1] -
Solution: Implement a Double Trap System .
-
Trap 1 (Cold): Liquid
or Dry Ice/Acetone to catch . -
Trap 2 (Chemical): A caustic scrubber (NaOH pellets or solution) between the cold trap and the pump to neutralize acidic gases (
, ).
-
Q4: Can I use a rotary evaporator (Rotovap) for this? A: Yes, but with strict caveats.
-
Protocol: The rotovap must be vented with dry nitrogen, not ambient air.[1] Moisture from the air will react with residual
to form , which will immediately hydrolyze your phosphinic chloride back to the acid. -
Tip: Use a dedicated "acid-free" rotovap or clean the bump trap immediately to prevent cross-contamination.[1]
Technical Data & Properties
Table 1: Critical Physical Properties for Separation
| Compound | Boiling Point (1 atm) | Boiling Point (15 mmHg) | Role | Interaction Note |
| Thionyl Chloride | 76°C | ~20°C | Reagent | Forms pseudo-azeotrope with Toluene.[1] |
| Toluene | 110.6°C | ~35°C | Chase Solvent | Miscible; effective entrainer.[1] |
| Phosphinic Chlorides | Variable (>150°C) | Variable (>80°C) | Product | Hydrolytically unstable; thermally sensitive. |
| Sulfur Monochloride | 138°C | ~60°C | Impurity | Red liquid; forms upon overheating |
Detailed Protocols
Method A: The "Toluene Chase" (Standard Protocol)
Best for: Viscous liquids or solid products where thermal stability is a concern.
-
Bulk Removal:
-
Attach the reaction flask to a vacuum manifold (Schlenk line) or rotary evaporator.
-
Lower pressure to ~20-50 mbar.[1]
-
Heat bath to 40°C . Do not exceed 50°C.
-
Distill until bubbling ceases and volume stabilizes.
-
-
Azeotropic Co-evaporation:
-
Final Drying:
-
Apply high vacuum (<1 mbar) for 1-2 hours at ambient temperature to remove traces of toluene.
-
Method B: Vacuum Distillation (Purification)
Best for: Volatile phosphinic chlorides requiring high purity.
-
Set up a short-path distillation apparatus. Grease all joints with high-vacuum grease (e.g., Dow Corning).
-
Ensure the receiving flask is kept cold (0°C).
-
Apply vacuum slowly to degas the mixture.[1]
-
Increase vacuum to <5 mmHg.[1]
-
Gently heat the pot.
will come over first (cold trap). -
Change the receiver once the temperature stabilizes at the product's boiling point.
Process Visualization
Workflow: Purification Logic
Caption: Decision tree for selecting the appropriate purification method based on product volatility.
Safety Setup: Vacuum Trap Configuration
Caption: Mandatory dual-trap setup to prevent pump corrosion and release of toxic fumes.
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[1] (Chapter 16: Preparation of Acyl Chlorides).
-
BenchChem Technical Support. (2025). Removal of Excess Thionyl Chloride. Retrieved from BenchChem Database.[1] Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[1] (Discussion on Nucleophilic Substitution at Carbonyls).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Specific protocols for Thionyl Chloride purification and removal).
-
National Institute for Occupational Safety and Health (NIOSH). (2024).[3] Thionyl Chloride: Systemic Agent. CDC.[1] Link
Sources
Technical Support Center: Handling Bis(4-methoxyphenyl)phosphinic Chloride
Welcome to the dedicated technical support guide for bis(4-methoxyphenyl)phosphinic chloride. This resource is designed for chemistry professionals engaged in research and development who require reliable, field-tested protocols for handling this moisture-sensitive reagent. Our goal is to move beyond simple instructions, providing the causal reasoning behind each step to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula (CH₃OC₆H₄)₂P(O)Cl, is a valuable organophosphorus reagent. It serves as a precursor for synthesizing various phosphinate esters and amides. These resulting compounds are pivotal in medicinal chemistry and materials science, acting as ligands in catalysis, intermediates for phosphine oxides, and components in the development of novel therapeutic agents.[1][2][3]
Q2: Why is handling under an inert atmosphere absolutely critical for this reagent?
The phosphorus-chlorine (P-Cl) bond in this compound is highly susceptible to nucleophilic attack by water. Atmospheric moisture readily hydrolyzes the compound, cleaving the P-Cl bond to form bis(4-methoxyphenyl)phosphinic acid and hydrochloric acid (HCl) gas.[4][5] This degradation not only consumes the active reagent, leading to failed or low-yielding reactions, but the generation of corrosive HCl can also compromise sensitive substrates and equipment.
Q3: What are the tell-tale signs of reagent decomposition?
You can visually and audibly detect decomposition:
-
Fuming: Upon opening a container, white fumes (HCl gas mixed with atmospheric moisture) are a clear indicator of ongoing hydrolysis.
-
Physical Changes: The reagent is typically a solid.[6] Exposure to moisture will cause it to become sticky, clump together, or even liquefy as it converts to the hygroscopic phosphinic acid.[3][7]
-
Audible Cue: A "hissing" sound when a container is opened indicates a pressure difference, but if accompanied by fumes, it confirms a breached seal and reaction with trapped moisture.
Q4: Which inert gas, Argon or Nitrogen, is preferable?
Both high-purity Argon and Nitrogen are suitable for creating an inert atmosphere.[8]
-
Argon: Being denser than air, it is exceptionally effective at displacing air from reaction vessels, especially for techniques involving a positive pressure blanket. It is the preferred choice for highly sensitive reactions.
-
Nitrogen: A more economical option, nitrogen is sufficient for most standard procedures. However, it is less dense than air and care must be taken to ensure the reaction setup is well-flushed.[8][9]
Q5: What are the primary safety hazards associated with this compound?
This compound is classified as corrosive. Direct contact can cause severe skin and eye burns.[10] Inhalation of the dust or its hydrolysis product (HCl gas) can lead to respiratory irritation.[11] Always handle this reagent inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
Troubleshooting Guide
This section addresses common experimental failures and provides actionable solutions.
| Problem Encountered | Probable Cause | Recommended Solution & Rationale |
| Reaction is sluggish, stalls, or fails completely. | Reagent Hydrolysis: The most common cause is the deactivation of the phosphinic chloride by moisture. This can happen during storage (compromised container seal) or during the experimental setup (inadequately dried glassware/solvents). | 1. Verify Glassware Dryness: Ensure all glassware is oven-dried (e.g., 125°C overnight) and assembled hot, or flame-dried under vacuum and allowed to cool under a positive pressure of inert gas.[12][13] 2. Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. 3. Check Reagent Integrity: If the reagent is old or has been opened multiple times, its quality is suspect. Consider purchasing a new bottle. |
| White fumes are observed when transferring the solid reagent. | Atmospheric Exposure: The solid is reacting with ambient moisture in the fume hood to generate HCl gas. This indicates an insufficient inert atmosphere during the transfer process. | 1. Improve Inert Gas Flow: When using a Schlenk line, ensure a steady, positive counterflow of inert gas out of the flask opening during the addition.[8] 2. Use a Glovebox: The most reliable method for transferring highly air-sensitive solids is inside a glovebox with low O₂ and H₂O levels.[14] This completely isolates the reagent from the atmosphere. |
| The solid reagent is clumpy, discolored, or appears "wet". | Severe Decomposition: The reagent has undergone significant hydrolysis, converting a substantial portion to bis(4-methoxyphenyl)phosphinic acid, which is hygroscopic and attracts more water.[3][7] | Discard and Replace: At this stage, the reagent is likely unusable for quantitative or sensitive applications. The presence of the phosphinic acid byproduct can interfere with subsequent reaction steps. It is more time and resource-efficient to start with a fresh, high-quality reagent. |
| Post-reaction analysis (e.g., ³¹P NMR) shows a significant peak for bis(4-methoxyphenyl)phosphinic acid. | 1. In-situ Hydrolysis: Trace moisture in the reaction vessel or solvents. 2. Hydrolysis During Work-up: Premature or uncontrolled exposure of the reaction mixture to aqueous conditions before the reaction was complete. 3. Contaminated Starting Material: The reagent was already partially hydrolyzed before use. | 1. Rigorous Anhydrous Technique: Re-evaluate your entire experimental setup for potential sources of moisture. 2. Controlled Quenching: Ensure the reaction has gone to completion (monitor by TLC, LC-MS, or NMR if possible) before quenching. Add the reaction mixture slowly to a well-stirred, cold aqueous solution. 3. Prevention is Key: The best solution is to prevent hydrolysis from the start by adhering strictly to inert atmosphere handling protocols. |
Experimental Protocols & Methodologies
Core Principle: Exclusion of Air and Moisture
All successful manipulations rely on the rigorous exclusion of atmospheric components. This is achieved primarily through two well-established laboratory techniques: the use of a glovebox or a Schlenk line .[8][14]
Protocol 1: Reaction Setup via Schlenk Line
This protocol describes the standard procedure for setting up a reaction vessel under an inert atmosphere.
-
Glassware Preparation: Thoroughly clean and dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120°C for at least 4 hours, or overnight.[13]
-
Hot Assembly: While still hot, assemble the apparatus in the fume hood. This minimizes the adsorption of atmospheric moisture onto the glass surfaces as it cools.
-
Inert Gas Connection: Connect the assembled glassware to a Schlenk line via a flexible hose. The Schlenk line manifold should be connected to both a vacuum pump and a source of dry, high-purity inert gas (Argon or Nitrogen). The gas outlet should pass through a bubbler to indicate positive pressure.[12]
-
Purge-and-Refill Cycles: Evacuate the glassware using the vacuum pump for 2-5 minutes. Then, carefully refill the system with the inert gas. This "purge-and-refill" cycle should be repeated at least three times to remove residual air and moisture.[8]
-
Final State: After the final cycle, leave the system under a slight positive pressure of inert gas, indicated by a slow bubble rate (e.g., 1 bubble per second) in the outlet bubbler.
Protocol 2: Transfer of Solid this compound
This protocol assumes the reaction flask has been prepared according to Protocol 1.
-
Establish Positive Pressure: Slightly increase the inert gas flow to the reaction flask to create a strong, positive counterflow out of the flask's inlet port.
-
Weigh Reagent: In a separate, dry vial, quickly weigh the required amount of this compound. Minimize the time the main reagent bottle is open.
-
Rapid Addition: Briefly remove the septum or stopper from the reaction flask's inlet and add the weighed solid directly into the flask against the positive flow of inert gas.
-
Reseal System: Immediately reseal the flask and allow the system to be purged by the inert gas for several minutes to remove any air that may have entered during the transfer.
-
Solvent Addition: Add anhydrous solvent via a gas-tight syringe or a cannula transfer from a dry solvent reservoir.[9][13]
Visualized Workflows and Data
Hydrolysis Reaction of this compound
The fundamental reaction to prevent is the hydrolysis of the active chloride to the inactive phosphinic acid.
Caption: Unwanted hydrolysis pathway.
Decision Workflow for Handling Air-Sensitive Reagents
This diagram outlines the logical steps and preferred methods for handling this compound.
Caption: Handling decision and workflow diagram.
Comparative Physical and Safety Data
| Property | This compound | Bis(4-methoxyphenyl)phosphinic acid |
| Formula | C₁₄H₁₄ClO₃P | C₁₄H₁₅O₄P |
| Molecular Weight | 296.68 g/mol | 278.24 g/mol [15] |
| Appearance | White to off-white solid | White to off-white solid[3] |
| Melting Point | Not well defined, reactive | 185-187 °C[1][7] |
| Key Hazard | Corrosive, reacts with water | Skin/eye irritant |
| Storage | Store under inert atmosphere, away from moisture | Hygroscopic, store in a desiccator or under inert gas[3][7] |
References
-
Air-free technique. Wikipedia.[Link]
-
Hints for Handling Air-Sensitive Materials. Fauske & Associates.[Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.[Link]
-
This compound. PubChem, National Institutes of Health.[Link]
-
(Di)chlorination of phosphonic acid ester. Chemistry Stack Exchange.[Link]
-
Dichlorination of acid sensitive phosphonic acid ester. Reddit r/chemistry.[Link]
-
My friend phosphorus oxychloride. Chemical Space Blog.[Link]
-
Synthesis of bis-(4-methoxyphenyl)phosphine. PrepChem.com.[Link]
-
Reaction of carboxylic acid with phosphorus trichloride. Chemistry Stack Exchange.[Link]
-
Reactions with Phosphorus Halides and Thionyl Chloride. Chemistry LibreTexts.[Link]
-
BIS(4-METHOXYPHENYL)PHOSPHINIC ACID. Chongqing Chemdad Co., Ltd.[Link]
- 4, 4'-bis-(chloromethyl)-biphenyl.
Sources
- 1. Bis(4-methoxyphenyl)phosphinic acid 99 20434-05-3 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID | 20434-05-3 [chemicalbook.com]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. fauske.com [fauske.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. ossila.com [ossila.com]
- 15. Bis(4-methoxyphenyl)phosphinic Acid, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
Technical Support Center: Bis(4-methoxyphenyl)phosphinic chloride
Topic: Stability & Handling of Bis(4-methoxyphenyl)phosphinic chloride in Aqueous Media
CAS: 1011-07-0 (Generic for Diarylphosphinic chlorides) / Derivative of Acid CAS: 20434-05-3 Document ID: TS-PHOS-092 Status: CRITICAL - MOISTURE SENSITIVE
Core Directive: Stability Assessment
Is this compound stable in water? NO. It is highly unstable and reactive in aqueous media.
Upon contact with water, this compound undergoes rapid nucleophilic substitution at the phosphorus center (hydrolysis) . This reaction is irreversible and exothermic, generating Bis(4-methoxyphenyl)phosphinic acid and hydrochloric acid (HCl) gas or solvated protons.
The Hydrolysis Pathway: The phosphorus atom in the P(V) chloride is highly electrophilic. Water acts as a nucleophile, attacking the phosphorus center, displacing the chloride ion.
Figure 1: Mechanism of hydrolysis. The P-Cl bond is cleaved by water, resulting in the formation of the phosphinic acid and HCl.[1][2]
Troubleshooting Guide & FAQs
This section addresses common observations researchers encounter when working with this compound.
Q1: I observed a white precipitate forming immediately after adding the chloride to my aqueous reaction mixture. What happened?
Diagnosis: You have likely hydrolyzed your reagent. Explanation: this compound is generally an oil or low-melting solid. Its hydrolysis product, Bis(4-methoxyphenyl)phosphinic acid , is a solid with a high melting point (approx. 185-187°C) and low solubility in water/acidic media. The white solid is the acid byproduct. Resolution: Filter the solid and analyze via ³¹P NMR. If the shift corresponds to the acid (see Section 3), the reagent is consumed. You must perform the reaction under anhydrous conditions (e.g., DCM, THF) and only introduce water during the quench.
Q2: The reaction flask became hot upon addition of the reagent. Is this normal?
Diagnosis: Exothermic hydrolysis or uncontrolled acylation. Explanation: The cleavage of the P-Cl bond by nucleophiles (water, amines, alcohols) is exothermic. If water was present in your solvent, the heat generated is from the formation of HCl and the P-OH bond. Resolution: Ensure solvents are dried (e.g., over molecular sieves) before use. If the exotherm is desired (e.g., during quenching), add the reagent slowly at 0°C to control the heat release.
Q3: Can I use this reagent for peptide coupling in aqueous buffers?
Diagnosis: Incompatible solvent system. Explanation: While phosphinic chlorides are excellent coupling agents (generating mixed anhydrides), they will preferentially react with the solvent (water) over the carboxylic acid or amine if water is present in large excess. Resolution: Use a biphasic system (Schotten-Baumann conditions) with extreme caution, or preferably, switch to an anhydrous organic solvent (DCM or DMF) with a non-nucleophilic base (e.g., DIPEA or TEA).
Analytical Verification (Self-Validating Protocol)
To distinguish between the active chloride and the hydrolyzed acid, ³¹P NMR is the gold standard. Proton NMR (¹H NMR) is often insufficient because the aromatic signals shift only slightly between the chloride and the acid.
Standard Shifts (Reference Data)
| Compound Form | Chemical Shift (³¹P NMR) | Physical State | Solubility |
| Phosphinic Chloride (Reagent) | +40 to +55 ppm | Thick Oil / Low-melt Solid | Soluble in CHCl₃, DCM, THF |
| Phosphinic Acid (Hydrolysis Product) | +20 to +35 ppm | White Solid (MP ~186°C) | Soluble in DMSO, MeOH; Poor in Water |
Note: Shifts are referenced to 85% H₃PO₄ (0 ppm). Exact values depend on solvent and concentration, but the relative difference (~20 ppm) is diagnostic.
Validation Workflow
-
Sampling: Take a small aliquot of your reaction mixture under nitrogen.
-
Preparation: Dissolve in dry CDCl₃. If the sample is insoluble (likely the acid), use DMSO-d₆.
-
Acquisition: Run a proton-decoupled ³¹P NMR (³¹P{¹H}).
-
Interpretation:
-
Single peak > 40 ppm: Active Chloride is intact.
-
Single peak ~ 25 ppm: Complete hydrolysis.
-
Two peaks: Partial hydrolysis.
-
Figure 2: Analytical decision tree for verifying reagent integrity.
Storage & Handling Protocols
To prevent the formation of Bis(4-methoxyphenyl)phosphinic acid, strict adherence to anhydrous techniques is required.
Storage Requirements
-
Atmosphere: Store under Argon or Nitrogen . The P-Cl bond is sensitive to atmospheric moisture.
-
Container: Schlenk flask or tightly sealed vial with a PTFE-lined cap, stored in a desiccator.
-
Temperature: Refrigeration (2-8°C) is recommended to slow down any slow hydrolysis from trace moisture ingress.
Quenching Protocol (Disposal)
If you have excess reagent to dispose of, do not dump it directly into the sink.
-
Dilute: Dissolve the chloride in a non-reactive solvent (e.g., Toluene or DCM).
-
Cool: Place the flask in an ice bath (0°C).
-
Neutralize: Slowly add a 10% aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution.
-
Warning: This will generate heat.
-
-
Verify: Stir for 30 minutes. The organic layer should now contain the sodium salt of the phosphinic acid (if using NaOH) or the free acid (if pH is adjusted).
References
-
Hydrolysis of Phosphinic Chlorides
-
Mechanism & Kinetics: Haake, P., & Ossip, P. S. (1971). Nucleophilic displacement on phosphorus. XV. Hydrolysis of phosphinic chlorides. Journal of the American Chemical Society.[3] (General reactivity of diphenylphosphinic chloride analogs).
-
-
Physical Properties & Synthesis
-
Acid Derivative (Hydrolysis Product): Sigma-Aldrich Product Sheet for Bis(4-methoxyphenyl)phosphinic acid (CAS 20434-05-3).
-
Melting Point Data: ChemicalBook Entry for Bis(4-methoxyphenyl)phosphinic acid.[4]
-
- NMR Characterization: 31P Shifts of Phosphinic Chlorides vs Acids: Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience. (Standard reference text for P-NMR shifts: Chlorides ~40-60 ppm, Acids ~20-40 ppm).
Sources
Storage conditions for bis(4-methoxyphenyl)phosphinic chloride
Technical Support Center: Handling & Storage of Bis(4-methoxyphenyl)phosphinic Chloride
Welcome to the Technical Support Center for this compound (Bmp-Cl) and related phosphinic chloride derivatives. As a highly reactive, chlorinated organophosphorus reagent, its stability is entirely dependent on strict environmental controls. This guide provides drug development professionals and synthetic chemists with the mechanistic reasoning and self-validating protocols necessary to prevent reagent degradation.
Part 1: Quantitative Storage & Stability Parameters
To establish a baseline for handling, the following table summarizes the critical physicochemical thresholds and storage requirements for this compound.
| Parameter | Optimal Range / Material | Critical Threshold / Warning |
| Storage Temperature | 2°C to 8°C[1] | > 25°C (Accelerated degradation) |
| Protective Atmosphere | Argon (preferred) or Nitrogen | Ambient air (Rapid hydrolysis) |
| Container Material | Amber Borosilicate Glass | Standard plastics (Permeable to moisture) |
| Cap Liner | PTFE (Polytetrafluoroethylene) | Polyethylene/Polypropylene (Degrades via HCl) |
| Hydrolysis Byproducts | Phosphinic acid + HCl gas[2] | Pressurization risk > 1 atm[3] |
| Incompatible Materials | Strong bases, oxidizers, water[4] | Exothermic decomposition |
Part 2: Diagnostic Q&A – Troubleshooting Degradation
Q: Why did my reagent bottle pressurize and emit white fumes when I opened it? A: This is the primary macroscopic symptom of moisture contamination. Phosphinic chlorides exhibit pronounced moisture sensitivity due to the highly electrophilic nature of the phosphorus center[5]. When exposed to even trace amounts of atmospheric humidity, water molecules initiate a nucleophilic attack on the phosphorus atom[5]. This hydrolysis cleaves the P-Cl bond, rapidly generating bis(4-methoxyphenyl)phosphinic acid and liberating hydrogen chloride (HCl) gas[2]. The "white fumes" are aerosolized hydrochloric acid reacting with ambient moisture, while the pressurization is caused by the accumulation of this gas within the sealed vial[3].
Q: Can I store this reagent at -20°C instead of 2-8°C to extend its shelf life? A: While lower temperatures generally slow degradation kinetics, storing this specific reagent at -20°C introduces a severe risk of thermal shock and condensation. If a -20°C vial is opened before it has completely equilibrated to room temperature, ambient moisture will instantly condense on the cold chemical surface, triggering catastrophic hydrolysis. Storage at 2-8°C (standard refrigeration) provides the optimal balance between thermodynamic stability and minimizing condensation risks during routine laboratory handling[1].
Q: What is the mechanistic reason for using Argon over Nitrogen during storage? A: Both are inert gases, but Argon is significantly denser than Nitrogen (1.78 g/L vs. 1.25 g/L at STP). When sealing a vial, Argon effectively "blankets" the solid or viscous liquid reagent, displacing residual oxygen and moisture upward and out of the vial. Nitrogen is more prone to mixing with ambient air during the capping process, leaving trace moisture near the reagent surface.
Part 3: Self-Validating Protocol for Anhydrous Aliquoting
To prevent repeated freeze-thaw cycles and moisture exposure, bulk this compound must be aliquoted. This protocol is designed as a self-validating system , meaning it contains built-in diagnostic checks to confirm the integrity of the inert environment.
Step 1: Thermal Equilibration Action: Remove the sealed bulk container from the 2-8°C refrigerator. Do not open it. Place it in a desiccator at room temperature for exactly 60 minutes. Causality: This ensures the internal temperature matches the ambient environment, preventing atmospheric moisture from condensing on the reagent upon opening.
Step 2: Glovebox Preparation & Visual Validation Action: Transfer the bulk container, pre-dried amber glass vials, PTFE-lined caps, and a micro-spatula into a glovebox purged with Argon (H2O < 1 ppm, O2 < 1 ppm). Validation Check: Before aliquoting, inspect the bulk reagent. It should appear as a clear/yellowish viscous liquid or crystalline solid. If you observe a crusty white precipitate around the cap threads, partial hydrolysis into phosphinic acid has already occurred[2], and the reagent's purity is compromised.
Step 3: Aliquoting and Blanketing Action: Divide the reagent into single-use masses within the amber vials. Ensure the Argon flow is gently directed over the open vials to maintain the heavy gas blanket.
Step 4: Primary Sealing Action: Cap the vials tightly with PTFE-lined lids. Wrap the exterior seal tightly with Parafilm M®. Causality: PTFE is chemically inert and impermeable. Standard plastic caps will degrade if exposed to trace HCl gas generated by minor internal hydrolysis[3].
Step 5: Secondary Containment (System Validation) Action: Place the sealed aliquots into a secondary wide-mouth glass jar containing self-indicating silica gel (blue = dry, pink = wet). Store this secondary jar at 2-8°C[1]. Validation Check: The silica gel acts as a continuous environmental monitor. If the gel turns pink over the coming weeks, the secondary seal has failed, indicating that the aliquots are at high risk of moisture exposure. If it remains blue, the anhydrous storage environment is validated.
Part 4: Handling & Degradation Workflow
The following logical workflow illustrates the critical path of reagent handling, highlighting the degradation pathway triggered by moisture exposure.
Workflow for the anhydrous aliquoting and storage of phosphinic chlorides.
References[1] Diphenylphosphinic chloride Safety and Storage Guidelines. AK Scientific, Inc. Verified Landing Page:https://www.aksci.com[3] Diphenylphosphinic Chloride - Safety Data Sheet. ChemicalBook. Verified Landing Page:https://www.chemicalbook.com[5] Bis(2-oxo-3-oxazolidinyl)phosphinic chloride - Moisture Sensitivity and Hydrolysis Mechanisms. Smolecule. Verified Landing Page: https://www.smolecule.com[2] Diphenylphosphinic chloride 1499-21-4 Chemical Properties and Hydrolysis. Guidechem. Verified Landing Page: https://www.guidechem.com[4] SAFETY DATA SHEET - Incompatibilities of Phosphinic Chlorides. Fisher Scientific. Verified Landing Page: https://www.fishersci.dk
Sources
Bis(4-methoxyphenyl)phosphinic chloride decomposition products
Technical Support Center: Bis(4-methoxyphenyl)phosphinic Chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, mechanistic understanding of this compound. This reagent is a highly effective organophosphorus(V) coupling agent, but its utility is strictly governed by its environmental stability[1].
Below, you will find a deep dive into its degradation pathways, self-validating troubleshooting protocols, and a comprehensive FAQ section to resolve experimental failures at the bench.
Mechanistic Causality of Reagent Degradation
This compound is characterized by a highly electrophilic phosphorus center, driven by the electron-withdrawing nature of both the phosphoryl oxygen and the chloride leaving group. The primary cause of reagent failure is irreversible hydrolysis [2].
When exposed to atmospheric moisture or trace water in reaction solvents, water acts as a nucleophile. It attacks the electrophilic phosphorus atom, forcing the molecule into a transient, highly reactive pentacoordinate trigonal bipyramidal intermediate [2][3]. The collapse of this intermediate drives the expulsion of a chloride ion, yielding bis(4-methoxyphenyl)phosphinic acid and hydrochloric acid (HCl)[2]. This not only destroys your coupling agent but also introduces corrosive HCl into your reaction matrix, which can cleave acid-sensitive protecting groups on your target API.
Mechanistic pathway of phosphinic chloride hydrolysis via a pentacoordinate intermediate.
Decomposition Product Signatures
To effectively troubleshoot, you must be able to analytically identify what your reagent has degraded into. Use the table below to cross-reference your analytical data with specific failure modes[4].
| Decomposition Product | Primary Cause | Physical State | Analytical Signature (³¹P NMR / MS) | Impact on Experiment |
| Bis(4-methoxyphenyl)phosphinic acid | Moisture / Water | White, insoluble solid | Broad peak shift; [M-H]⁻ 277.06 | Complete loss of coupling activity; precipitation. |
| Bis(4-methoxyphenyl)phosphinates | Protic Solvents (e.g., Alcohols) | Viscous oil / Solid | Sharp shifted peak; [M+H]⁺ varies | Reagent is permanently capped/deactivated. |
| Hydrochloric Acid (HCl) | Hydrolysis byproduct | Dissolved gas | N/A (Lowers pH of matrix) | Cleavage of acid-labile groups; side reactions. |
Self-Validating Troubleshooting Protocols
Do not assume a commercial reagent is pure upon arrival; degradation frequently occurs during shipping or improper storage. A robust experimental design requires a self-validating system where the integrity of the reagents and environment are proven before the primary reaction begins.
Protocol A: Reagent Validation & Regeneration
If your coupling reaction fails, your first step is to interrogate the phosphinic chloride stock.
Step 1: Visual & Analytical Inspection
-
Dissolve a 5 mg aliquot of the reagent in strictly anhydrous CDCl₃ under an inert atmosphere.
-
Run a ³¹P NMR spectrum. A pure reagent will show a single, sharp peak. The appearance of a secondary, broader peak indicates the presence of bis(4-methoxyphenyl)phosphinic acid.
Step 2: Chemical Regeneration (If Degraded) If hydrolysis is confirmed, do not discard the batch. You can quantitatively regenerate the active chloride[5].
-
Transfer the degraded bis(4-methoxyphenyl)phosphinic acid mixture to a flame-dried Schlenk flask.
-
Suspend the solid in an excess of anhydrous thionyl chloride (SOCl₂).
-
Reflux the mixture at 80 °C under a nitrogen atmosphere for 1 to 2 hours until the solution becomes completely homogeneous[5].
-
Apply a high vacuum (0.50 mm Hg) while maintaining the temperature at 80 °C to strip off all excess SOCl₂ and dissolved SO₂/HCl byproducts[5].
-
Store the resulting regenerated this compound in a sealed ampoule under argon.
Self-validating troubleshooting workflow for diagnosing and resolving phosphinic chloride degradation.
Frequently Asked Questions (FAQs)
Q: Why did my reaction mixture suddenly turn cloudy upon adding this compound? A: Cloudiness is the macroscopic signature of instantaneous hydrolysis. The reagent has reacted with adventitious water in your solvent or atmospheric moisture to form bis(4-methoxyphenyl)phosphinic acid[2]. Because this acid is poorly soluble in non-polar organic solvents (like dichloromethane or toluene), it crashes out of solution as a white precipitate[4]. You must halt the experiment, verify your solvent moisture via Karl Fischer titration, and dry your solvents over activated 3Å molecular sieves.
Q: Can I store the reagent in a standard laboratory refrigerator to prolong its shelf life? A: No. Standard laboratory refrigerators are highly humid environments. While lower temperatures reduce the kinetic rate of thermal degradation, the risk of moisture condensation upon opening the container outweighs the benefits. The reagent must be stored in a tightly sealed Schlenk flask or a desiccator backfilled with argon. If cold storage is mandatory, the container must be allowed to warm completely to room temperature in a desiccator before opening to prevent rapid condensation and immediate hydrolysis[2].
Q: I used methanol to quench my reaction, and my mass spec shows a completely different byproduct instead of the expected acid. What happened? A: this compound reacts vigorously with all protic solvents, not just water. Quenching with methanol induces an alcoholysis reaction, where the methanol acts as the nucleophile. This permanently caps the phosphorus center, forming methyl bis(4-methoxyphenyl)phosphinate. Always use strictly aprotic solvents for your primary reaction matrix.
References
-
Title : SYNTHESIS AND CHARACTERIZATION OF MULTICOMPONENT POLYESTERS VIA STEP-GROWTH POLYMERIZATION | Source : VTechWorks (Virginia Tech) | URL :[Link]
-
Title : Polyanhydrides: Synthesis, Properties, and Applications | Source : ConnectSci | URL : [Link]
-
Title : A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds | Source : SciSpace | URL : [Link]
Sources
Validation & Comparative
Advanced Mass Spectrometric Characterization of Bis(4-methoxyphenyl)phosphinic Chloride
A Comparative Technical Guide for Reaction Monitoring and Quality Control
Executive Summary
Bis(4-methoxyphenyl)phosphinic chloride (CAS: Not widely listed as chloride, often generated in situ from Acid CAS 20434-05-3) is a highly reactive electrophilic phosphorus(V) reagent used primarily as a protecting group, a peptide coupling agent, and a precursor for bioactive phosphinates.
Its analysis presents a specific paradox: The chloride moiety responsible for its reactivity is the primary cause of its instability during analysis. Standard LC-MS workflows often detect only the hydrolyzed acid, leading to false negatives regarding reagent quality.
This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific compound and contrasts its mass spectral behavior with structural analogs like Diphenylphosphinic chloride .
Part 1: Strategic Analysis – The Stability-Sensitivity Trade-off
For drug development professionals, the choice of ionization method dictates the data integrity.
| Feature | EI-MS (Direct Insertion/GC) | ESI-MS (LC-MS) |
| Primary Analyte Detected | Intact Chloride ( | Hydrolyzed Acid ( |
| Suitability | Quality Control (QC) of raw material. | Reaction Monitoring (IPC) in solution. |
| Key Challenge | Thermal degradation; requires inert inlet. | Hydrolysis in mobile phase; requires derivatization. |
| Performance Verdict | Superior for Purity Assessment. | Superior for Trace Detection. |
Part 2: Detailed Mass Spectral Characterization
1. Electron Ionization (EI) – The Structural Fingerprint
Objective: Confirm the presence of the reactive P-Cl bond.
-
Molecular Ion (
): m/z 296 (based on ) and 298 ( ).-
Observation: The intensity ratio of 3:1 (296:298) is the definitive signature of the intact chloride.
-
-
Base Peak (
): m/z 261 .-
Mechanism:[1][2][3] Heterolytic cleavage of the P-Cl bond yields the resonance-stabilized bis(4-methoxyphenyl)phosphinyl cation .
-
Comparative Insight: The methoxy groups (EDG) significantly stabilize this cation compared to the unsubstituted diphenylphosphinic cation (m/z 201), making the m/z 261 peak exceptionally dominant in the spectrum.
-
-
Secondary Fragmentation:
-
m/z 231: Loss of formaldehyde (
, 30 Da) from the methoxy group, a classic fragmentation pathway for anisole derivatives. -
m/z 246: Loss of methyl radical (
, 15 Da).
-
2. Electrospray Ionization (ESI) – The Monitoring Tool
Objective: Track reaction progress or identify the compound in biological matrices.
-
Dominant Species: Bis(4-methoxyphenyl)phosphinic acid .[4]
-
Cause: The P-Cl bond hydrolyzes rapidly in standard LC mobile phases (Water/Acetonitrile/Formic Acid).
-
-
Observed Ions (Positive Mode):
-
m/z 279:
(Protonated Acid). -
m/z 301:
(Sodium Adduct). -
m/z 557:
(Proton-bound Dimer).
-
-
Performance vs. Analogs:
-
The 4-methoxy substituents increase the basicity of the phosphoryl oxygen (
) compared to Bis(4-chlorophenyl)phosphinic acid . -
Result:Higher Ionization Efficiency in ESI(+) mode. The methoxy-analog is detectable at lower concentrations (lower LOD) than its electron-deficient counterparts.
-
Part 3: Comparative Performance Guide (Analogs)
This table contrasts this compound with its common alternatives to aid in method selection.
| Reagent | MW (Cl Form) | Key EI Fragment (Base Peak) | ESI Response (Acid Form) | Hydrolytic Stability |
| This compound | 296.7 | m/z 261 (Highly Stable Cation) | High (Enhanced Protonation) | Low (Electron donation activates P-Cl) |
| Diphenylphosphinic chloride | 236.6 | m/z 201 | Moderate | Moderate |
| Bis(4-chlorophenyl)phosphinic chloride | 305.5 | m/z 269 | Low (Requires Negative Mode) | High (EWG deactivates P-Cl) |
Part 4: Experimental Protocols
Protocol A: Inert Sampling for Intact Chloride (EI-MS)
Use this for incoming raw material QC.
-
Preparation: Dissolve 1 mg of sample in anhydrous toluene inside a glovebox or under
. -
Introduction: Use a Direct Insertion Probe (DIP) cooled to 0°C initially, then ramped to 250°C.
-
Note: Avoid GC columns with active stationary phases (e.g., PEG) which induce degradation. Use a deactivated fused silica guard column if GC is necessary.
-
-
Parameters: 70 eV ionization energy; Source temp 200°C.
Protocol B: Quench-Flow Monitoring (ESI-MS)
Use this to monitor the consumption of the chloride in a reactor.
-
Sampling: Aliquot 50
of reaction mixture. -
Quenching: Immediately add to 500
of Methanol containing 1% Triethylamine. -
Analysis:
-
Methyl Ester Peak: m/z 293 (
). -
Acid Peak: m/z 279 (
). -
Ratio: The ratio of Ester/Acid indicates the ratio of Active Reagent/Decomposed Byproduct.
-
Part 5: Visualizations
Figure 1: EI Fragmentation Pathway
Comparison of the stabilization provided by the Methoxy group vs. standard Phenyl.
Caption: Fragmentation pathway of this compound under Electron Ionization (70 eV).
Figure 2: ESI Reaction Monitoring Workflow
Distinguishing Active Reagent from Hydrolyzed Impurity.
Caption: Quench-flow protocol to differentiate active chloride from hydrolyzed acid using ESI-MS.
References
-
BenchChem. "A Comparative Guide to the Spectroscopic Analysis of Dimorpholinophosphinyl Chloride Reaction Products." BenchChem Technical Guides. Accessed March 2026. Link
-
Kégl, T., et al. "Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules, vol. 26, no.[1][6] 10, 2021.[7] Link
-
Omari, I., et al. "Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates."[8] Chemistry – A European Journal, vol. 22, no. 46, 2016. (Cited for ESI hydrolysis monitoring methodology). Link
-
Sigma-Aldrich. "Bis(4-methoxyphenyl)phosphinic acid Product Specification." Merck Millipore. Link
-
Wiley SpectraBase. "Mass Spectrum of Bis(4-fluorophenyl)thiophosphinic chloride." (Used for comparative fragmentation pattern analysis of diarylphosphinic halides). Link
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient ionization of phosphopeptides at low pH by desorption electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bis(4-methyl phenyl)iodonium as an alternative component to diphenyliodonium in camphorquinone-based ternary initiating systems | Pocket Dentistry [pocketdentistry.com]
- 8. web.uvic.ca [web.uvic.ca]
Comparative Guide: Bis(4-methoxyphenyl)phosphinic Chloride vs. Chlorophosphines in Advanced Synthesis
In modern organophosphorus chemistry, the selection of the correct phosphorus electrophile dictates not only the synthetic workflow but also the stability and application of the final product. For researchers and drug development professionals, the choice frequently narrows down to utilizing a stable P(V) reagent , such as bis(4-methoxyphenyl)phosphinic chloride (BmpCl), or a highly reactive P(III) reagent , such as a generic chlorophosphine (e.g., diphenylchlorophosphine, Ph₂PCl).
This guide objectively compares these two classes of reagents, detailing their mechanistic causality, physicochemical properties, and field-proven experimental protocols.
Mechanistic Profiling & Chemical Causality
The fundamental divergence between BmpCl and chlorophosphines lies in their oxidation states and electronic environments, which dictate their handling and reactivity.
This compound (P(V)): BmpCl is a pentavalent phosphinic chloride[1]. The presence of the phosphoryl (P=O) bond means the phosphorus atom is already at its maximum stable oxidation state. Furthermore, the two 4-methoxyphenyl groups are critical to its specific reactivity: the electron-donating methoxy (–OCH₃) groups push electron density into the aromatic rings and, via resonance, stabilize the phosphorus center. This reduces the electrophilicity of the phosphorus atom just enough to prevent unwanted side reactions, making BmpCl a highly selective coupling reagent and protecting group[2].
Chlorophosphines (P(III)): Chlorophosphines (such as Ph₂PCl or di(1-adamantyl)chlorophosphine) feature a trivalent phosphorus atom bearing a highly reactive lone pair[3]. This lone pair gives the molecule a dual nature: it is a potent electrophile at the phosphorus center, but also a potential nucleophile or ligand. Because the lone pair is exposed, chlorophosphines are highly susceptible to spontaneous P(III)→P(V) oxidation in the presence of atmospheric oxygen, or rapid hydrolysis in the presence of moisture to form phosphinous acids[4].
Fig 1: Mechanistic divergence between P(V) BmpCl and P(III) chlorophosphines during nucleophilic attack.
Physicochemical Properties & Stability Matrix
To design an effective synthetic route, it is crucial to understand the physical constraints of these reagents. The table below summarizes the quantitative and qualitative data comparing BmpCl with a standard chlorophosphine (Ph₂PCl).
| Parameter | This compound[1] | Diphenylchlorophosphine (Ph₂PCl)[5] |
| Phosphorus Valency | P(V) | P(III) |
| Physical State | Solid (Melting point varies by purity, typically crystalline) | Clear colorless to yellow liquid |
| Air Stability | High (Stable under standard atmosphere) | Very Low (Rapidly oxidizes to P(V) oxide) |
| Moisture Sensitivity | Moderate (Slowly hydrolyzes to phosphinic acid) | Extreme (Fumes in air, rapid hydrolysis) |
| Electrophilicity | Moderate (Tuned by –OCH₃ resonance) | High (Hard electrophilic center) |
| Primary Application | Peptide coupling, flame-retardant polymers, protecting groups | Precursor for chiral ligands, Buchwald-Hartwig cross-coupling |
Experimental Workflows & Self-Validating Protocols
The distinct valency states of these reagents dictate entirely different laboratory workflows. Below are step-by-step methodologies designed as self-validating systems.
Protocol A: Synthesis of a Phosphinate Ester using BmpCl (P(V))
Note: BmpCl can be synthesized in-house by reacting bis(4-methoxyphenyl)phosphinic acid with thionyl chloride at 55 °C, followed by vacuum distillation to remove excess SOCl₂[2].
-
Preparation: Weigh 1.0 eq of the target alcohol and 1.2 eq of BmpCl on a standard benchtop balance.
-
Reaction: Dissolve the alcohol in anhydrous dichloromethane (DCM) and cool to 0 °C. Add 1.5 eq of Pyridine dropwise, followed by the addition of BmpCl.
-
Causality of Reagents: Pyridine is chosen over weaker bases because it serves a dual purpose: it scavenges the HCl byproduct to drive the equilibrium forward and acts as a nucleophilic catalyst by forming a highly reactive, transient pyridinium intermediate.
-
Self-Validation (³¹P NMR): Monitor the reaction via ³¹P NMR. The starting BmpCl exhibits a characteristic chemical shift around +40 ppm. A successful coupling is validated by the complete disappearance of this peak and the emergence of a new singlet around +30 to +35 ppm, confirming stable phosphinate ester formation.
-
Workup: Because the P(V) product is stable, quench with water, perform a standard aqueous extraction, and purify via silica gel chromatography.
Protocol B: Synthesis of a Phosphinite using Chlorophosphine (P(III))
-
Preparation: Flame-dry all glassware. Transfer 1.0 eq of the target alcohol into a Schlenk flask under a strict Argon atmosphere.
-
Reaction: Dissolve the alcohol in rigorously degassed tetrahydrofuran (THF). Add 1.2 eq of anhydrous Triethylamine (Et₃N). Using a gas-tight syringe, add 1.0 eq of the chlorophosphine (e.g., Ph₂PCl) dropwise at -78 °C.
-
Causality of Reagents: The reaction must be performed under strict Schlenk conditions because the P(III) lone pair is highly susceptible to atmospheric oxygen, which would prematurely oxidize it to the P(V) state[4]. Et₃N is used as a non-nucleophilic base to prevent unwanted side reactions with the highly electrophilic P(III) center.
-
Self-Validation (³¹P NMR): ³¹P NMR is critical for validating the integrity of the inert atmosphere. The starting chlorophosphine appears around +80 ppm. The desired P(III) phosphinite product will shift downfield to approximately +110 to +115 ppm. Any signal appearing around +30 ppm indicates a breach in the Schlenk line and unwanted oxidation to the phosphinate.
Fig 2: Comparative experimental workflows highlighting the handling requirements for P(V) vs P(III).
Advanced Applications in Drug Development & Materials Science
The choice between these reagents directly impacts downstream applications:
-
This compound: Due to its bench stability and the robust nature of the resulting P-O or P-N bonds, BmpCl is heavily utilized in materials science for synthesizing hyperbranched poly(arylene ether phosphine oxide)s, which exhibit high thermal stability and inherent flame resistance[2]. In drug development, it acts as a reliable coupling reagent for complex peptide synthesis, where avoiding inert-atmosphere gloveboxes streamlines high-throughput workflows.
-
Chlorophosphines: These are indispensable in catalytic drug development. The P(III) center is required to coordinate with transition metals (like Palladium or Ruthenium). Chlorophosphines are the primary precursors for synthesizing bidentate chiral phosphine ligands used in asymmetric Buchwald-Hartwig cross-coupling reactions[5]. However, their multi-step synthesis and handling require specialized infrastructure[3].
Conclusion
For researchers prioritizing operational simplicity, bench stability, and robust coupling efficiency, This compound (P(V)) is the superior choice. Its methoxy-stabilized structure allows for standard laboratory handling while delivering high-yielding phosphinate linkages. Conversely, when the final application requires metal coordination or further functionalization of the phosphorus lone pair, Chlorophosphines (P(III)) are mandatory, provided the laboratory is equipped to maintain strict, self-validating anhydrous and anaerobic protocols.
References
-
SYNTHESIS AND CHARACTERIZATION OF MULTICOMPONENT POLYESTERS VIA STEP-GROWTH POLYMERIZATION Source: VTechWorks URL:[Link]
-
This compound | C14H14ClO3P | CID 12530568 Source: PubChem URL:[Link]
-
Progress in the P(III)→P(V) Rearrangement Reaction of Phosphine Chlorides and Hydroxyl Containing Compounds Source: R Discovery URL:[Link]
Sources
- 1. This compound | C14H14ClO3P | CID 12530568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Di(1-adamantyl)chlorophosphine | 157282-19-4 | Benchchem [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Diphenylphosphinic Chloride | 1499-21-4 [chemicalbook.com]
Comparative Guide: Characterization & Application of Bis(4-methoxyphenyl)phosphinic Chloride
[1][2]
Executive Summary
Bis(4-methoxyphenyl)phosphinic chloride (CAS: Not commonly listed as commodity, often synthesized in situ; derivative of Acid CAS: 20434-05-3) represents a specialized class of electron-rich organophosphorus electrophiles.[1][] Unlike the standard Diphenylphosphinic chloride (Ph₂P(O)Cl) , the introduction of para-methoxy groups significantly alters the electronic environment of the phosphorus center.
This guide provides a technical comparison for medicinal chemists and ligand designers. The core value proposition of this derivative lies in its reduced electrophilicity and enhanced hydrolytic stability , offering a "tunable" alternative for synthesizing metabolically stable phosphinic amides (prodrugs) and electron-rich phosphine oxide ligands.[1][]
Chemical Profile & Comparative Performance[1][3][4][5][6][7]
The following table contrasts the target compound against the industry standard (Diphenylphosphinic chloride) and an electron-deficient alternative (Bis(4-fluorophenyl)phosphinic chloride).
| Feature | This compound | Diphenylphosphinic chloride (Standard) | Bis(4-fluorophenyl)phosphinic chloride |
| Electronic Nature | Electron-Rich ( | Neutral ( | Electron-Poor ( |
| Electrophilicity | Low (Resonance donation from OMe reduces P positive charge) | Moderate | High (Inductive withdrawal increases P susceptibility) |
| Hydrolytic Stability | High (Slower hydrolysis rate; easier handling) | Moderate (Requires strict anhydrous conditions) | Low (Rapid hydrolysis) |
| Reaction Rate ( | Slow (Requires catalysis or higher temp) | Baseline (1.[1]0) | Fast (>1.5x baseline) |
| Ligand Potential | Strong | Standard donor | |
| Primary Application | Stable prodrug linkers; Electron-rich catalysis | General synthesis; Protecting groups | Fast coupling; Labile intermediates |
Mechanistic Insight: The "Methoxy Effect"
The p-methoxy substituents exert a strong resonance donor effect (+R) that outweighs their inductive withdrawal (-I).[1][] This creates a higher electron density at the phosphorus atom compared to the phenyl analog.[1]
-
Consequence 1: The P-Cl bond is stronger and less prone to spontaneous ionization or nucleophilic attack by water (moisture resistance).[1][]
-
Consequence 2: Nucleophilic substitution (e.g., with amines) proceeds slower, reducing side reactions and improving selectivity in complex molecule derivatization.[1]
Synthesis & Purity Analysis
Synthesis Workflow (Self-Validating Protocol)
Since the chloride is moisture-sensitive, it is best generated de novo from the stable acid precursor.[1][]
Reagents:
-
Bis(4-methoxyphenyl)phosphinic acid (Precursor)[1]
-
Thionyl Chloride (
) or Oxalyl Chloride ( )[1] -
Dichloromethane (DCM), anhydrous
Protocol:
-
Suspension: Suspend 1.0 eq of Bis(4-methoxyphenyl)phosphinic acid in anhydrous DCM (0.5 M).
-
Activation: Add 1.5 eq of Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.
-
Evolution: Allow to warm to RT. Gas evolution (
, , ) indicates reaction progress.[1] -
Completion: Stir for 2 hours. The solution should become clear (homogenous).
-
Isolation: Remove solvent and excess reagent under high vacuum.[1][] The residue is the crude phosphinic chloride, typically a viscous oil or low-melting solid.[1][]
Purity Verification (The Methanol Quench Test)
Direct analysis of the chloride on silica gel is impossible due to hydrolysis.[1] Use this derivatization method to validate purity:
-
Take an aliquot (50 µL) of the crude chloride.[1]
-
Quench into Methanol-d4 (0.5 mL) containing excess triethylamine.
-
Analyze via ³¹P NMR .
Spectroscopic Characterization Guide
Accurate identification relies on distinguishing the P(V) chloride from its hydrolysis products.[1]
| Technique | Parameter | Diagnostic Signal | Notes |
| ³¹P NMR | Chemical Shift ( | +45 to +55 ppm (Typical for Ar₂P(O)Cl) | Downfield from the acid (~20-25 ppm) and oxide (~21 ppm).[1][] |
| ¹H NMR | OMe Signal | The methoxy signal is chemically equivalent for both rings.[1][] | |
| ¹H NMR | Aromatic Region | AA'BB' System | Characteristic "roofing" effect due to para-substitution.[1][] |
| IR | P=O Stretch | 1220 - 1260 cm⁻¹ | Strong band.[1][] Shifted to lower wavenumber vs Ph₂P(O)Cl due to OMe donation. |
| MS | Stability | Unstable | Usually observed as the methyl ester (if quenched) or acid [M+H]⁺ = 279.[1] |
Experimental Protocols: Derivatization Performance
Experiment A: Competitive Aminolysis (Selectivity Test)
Objective: Demonstrate the controlled reactivity of the 4-OMe derivative compared to the Ph-analog.
Workflow:
-
Prepare a 1:1 mixture of This compound and Diphenylphosphinic chloride in DCM.[1][]
-
Add 0.5 equivalents of Benzylamine (limiting reagent) at -78°C.
-
Quench with water after 10 minutes.
-
Analyze ratio of amides via HPLC/MS.
Expected Outcome:
-
The Diphenyl product will dominate (>80%).[1]
Experiment B: Hydrolytic Stability Assay
Objective: Quantify shelf-life stability.
-
Dissolve 10 mg of substrate in
containing 1% .[1][] -
Monitor ³¹P NMR at t=0, 1h, 6h, 24h.
-
Result:
Visualization of Reaction Pathways
Caption: Synthesis and reactivity profile. The 4-OMe group (inset) acts as an electronic gate, slowing nucleophilic attack and enhancing resistance to hydrolysis.
References
-
Synthesis of Phosphinic Acids
- Title: "Bis(4-methoxyphenyl)phosphine oxide synthesis"
-
Source: ChemicalBook / BenchChem[1][]
-
Mechanistic Studies (Hammett Correlation)
-
Applications in Solar Cells (Acid Form)
-
NMR Characterization Data
Precision vs. Power: A Comparative Guide to Bis(4-methoxyphenyl)phosphinic Chloride and Phosphoryl Chloride
Topic: Bis(4-methoxyphenyl)phosphinic chloride vs. Phosphoryl Chloride (POCl₃) Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Process Engineers
Executive Summary
In the landscape of organic synthesis, the choice between Phosphoryl Chloride (POCl₃) and This compound (BMP-Cl) represents a trade-off between aggressive reactivity and chemoselective precision.
-
Phosphoryl Chloride (POCl₃): The industry standard "sledgehammer." It is a highly electrophilic, low-molecular-weight reagent used for bulk chlorinations, dehydrations, and Vilsmeier-Haack formylations. However, its aggressive nature often leads to side reactions (elimination, racemization) and difficult handling due to volatility and toxicity.
-
This compound (BMP-Cl): A specialized "scalpel." This diarylphosphinic derivative features electron-donating methoxy groups that modulate the phosphorus center's electrophilicity. It is primarily used for controlled activation of alcohols/amines, synthesis of stable phosphinate intermediates, and applications requiring high stereochemical retention or inversion without competing elimination.
This guide analyzes the mechanistic divergence, performance metrics, and experimental protocols for both reagents to assist in optimal reagent selection.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Feature | Phosphoryl Chloride (POCl₃) | This compound |
| CAS Number | 10025-87-3 | 1092659-61-2 (Generic) / 13685-30-8 (Precursor)* |
| Structure | Cl-P(=O)(-Cl)-Cl | (4-MeO-Ph)₂-P(=O)-Cl |
| Molecular Weight | 153.33 g/mol | ~296.69 g/mol |
| Physical State | Colorless, fuming liquid | White to off-white solid |
| Boiling/Melting Pt. | bp 105.8 °C | mp ~85–90 °C (derivative dependent) |
| Reactivity Mode | Multi-site electrophile (3 leaving groups) | Single-site electrophile (1 leaving group) |
| Primary Utility | Chlorination, Dehydration, Vilsmeier | OH Activation, Peptide Coupling, Protection |
| Atom Economy | High (for chlorination) | Low (generates high MW byproduct) |
*Note: BMP-Cl is often prepared in situ or derived from the corresponding acid (CAS 20434-05-3) or phosphine oxide precursors.
Mechanistic Divergence[9]
The core difference lies in the stability of the intermediate formed upon reaction with a nucleophile (e.g., an alcohol).
POCl₃: The Cascade of Instability
POCl₃ possesses three reactive chloride atoms. Upon reaction with an alcohol, it forms an alkyl dichlorophosphate. This intermediate is highly reactive and Lewis acidic.
-
Risk: The dichlorophosphate often activates the substrate too strongly, promoting E2 elimination (forming alkenes) or non-selective substitution.
-
Byproducts: Generates HCl gas and polyphosphoric acids upon workup.
BMP-Cl: Tunable Activation
BMP-Cl has only one chloride leaving group. The two 4-methoxyphenyl rings act as electron-donating groups (EDGs) via resonance.
-
Effect: The phosphorus center is less electrophilic than in POCl₃ or even diphenylphosphinic chloride.
-
Benefit: Reaction with an alcohol yields a phosphinate ester .[1] This intermediate is stable enough to be isolated or purified, yet "activated" enough to undergo Sₙ2 displacement by a nucleophile (e.g., azide, amine, or chloride) with clean inversion of configuration.
Visualization: Activation Pathways
Figure 1: Comparative reaction pathways showing the divergence between the aggressive dichlorophosphate intermediate (POCl₃) and the stable phosphinate intermediate (BMP-Cl).
Application Analysis
Chlorination of N-Heterocycles (e.g., Quinolinones)
-
POCl₃ Protocol: The standard method. Refluxing a quinolinone in neat POCl₃ converts the carbonyl oxygen to a chlorine.
-
Pros: Fast, cheap, drives reaction to completion.
-
Cons: Can cause chlorination at other electron-rich sites; difficult workup (quenching excess POCl₃ is exothermic and dangerous).
-
-
BMP-Cl Protocol: Not typically used for direct chlorination of heterocycles. However, it can activate the carbonyl oxygen (as a phosphinate) which is then displaced by an external chloride source (like LiCl) or amine.
-
Verdict:Use POCl₃ for heterocyclic chlorination unless the substrate is extremely acid-sensitive.
-
Activation of Alcohols for Substitution
-
POCl₃ Protocol: Often results in dehydration to alkenes, especially with secondary alcohols.
-
BMP-Cl Protocol:
-
BMP-Cl reacts with the alcohol (with mild base like Et₃N) to form the phosphinate.
-
The phosphinate is a "super-leaving group" (better than tosylate in some contexts).
-
Verdict:Use BMP-Cl when you need to convert a secondary alcohol to an azide, amine, or halide with strict stereochemical inversion and zero elimination.
-
Experimental Protocols
Protocol A: Standard Chlorination with POCl₃ (The Baseline)
Use for: Robust substrates, converting amides to imidoyl chlorides.
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Reagent: Add substrate (1.0 equiv) and POCl₃ (5–10 equiv). The POCl₃ acts as both reagent and solvent.[2][3][4]
-
Reaction: Heat to reflux (106 °C) for 2–4 hours. Monitor by TLC.[5]
-
Quench (CRITICAL): Cool the mixture. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Warning: Delayed exotherm is common.
-
Extraction: Neutralize with NaHCO₃ and extract with DCM.
-
Purification: Distillation or recrystallization.
Protocol B: Controlled Activation with this compound
Use for: Sensitive alcohols, peptide coupling, or stereoselective substitution.
-
Preparation (In-situ): If BMP-Cl is not available, suspend Bis(4-methoxyphenyl)phosphinic acid (1.0 equiv) in DCM. Add Oxalyl Chloride (1.2 equiv) and a drop of DMF. Stir until gas evolution ceases to generate BMP-Cl.
-
Activation: Cool the BMP-Cl solution to 0 °C. Add the substrate (Alcohol/Amine, 1.0 equiv) and Triethylamine (1.5 equiv) in DCM.
-
Formation: Stir at 0 °C -> RT for 1 hour. The active phosphinate intermediate is formed.
-
Displacement (Optional): To convert to a chloride or azide, add the nucleophile source (e.g., LiCl or NaN₃, 2.0 equiv) and stir at RT or mild heat (40 °C).
-
Workup: Wash with water, 1M HCl, and brine. Dry over Na₂SO₄.[6]
-
Purification: The byproduct is Bis(4-methoxyphenyl)phosphinic acid, which can often be removed by washing with mild base or chromatography.
Safety & Handling Comparison
| Hazard | POCl₃ | BMP-Cl |
| Inhalation | Extreme Danger. Vapors cause severe lung damage. | Low volatility (Solid). Dust hazard only. |
| Water Reactivity | Violent. Explodes/splashes on contact with water. | Hydrolyzes slowly to the acid. |
| Corrosivity | Burns skin/eyes immediately. | Corrosive, but slower acting than POCl₃. |
| Storage | Must be stored under inert gas, away from moisture. | Store cool and dry; relatively shelf-stable. |
Recommendation: For labs lacking specialized ventilation or experience with pyrophoric-like hazards, BMP-Cl is the significantly safer alternative.
References
-
PubChem. (n.d.). Phosphoryl chloride | POCl3.[2][5][7] National Library of Medicine. Retrieved March 8, 2026, from [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent.[3][7] Retrieved March 8, 2026, from [Link]
-
Adhikary, K. K., & Whang, H. (2011). Kinetics and Mechanism of the Pyridinolysis of Methyl Phenyl Phosphinic Chloride. Journal of Organic Chemistry. Retrieved March 8, 2026, from [Link]
Sources
Comparative Guide: Electronic Modulation of Arylphosphinic Chlorides via Methoxy Substitution
Executive Summary
Product Focus: p-Methoxyphenylphosphinic chloride (and related methoxy-substituted variants). Primary Alternative: p-Nitrophenylphosphinic chloride (EWG-activated) and Phenylphosphinic chloride (Standard).
In the design of organophosphorus pharmacophores and transition-state inhibitors, the electrophilicity of the phosphorus center is a tunable parameter. This guide analyzes the electronic impact of the methoxy (-OMe) group when substituted on the aromatic ring of phosphinic chlorides. Unlike electron-withdrawing alternatives (e.g., -NO
Mechanistic Theory: The "Methoxy Brake"
To understand the performance difference, one must analyze the
Electronic Conflict: Induction vs. Resonance
The methoxy group exerts two opposing effects:
-
Inductive Effect (-I): Oxygen is electronegative, pulling electron density through the
-framework. -
Mesomeric Effect (+M): The oxygen lone pair donates electron density into the aromatic
-system, which can conjugate with the phosphorus center (specifically the P=O bond and partial positive charge on P).
The Dominant Effect: In p-methoxyphenylphosphinic chloride, the +M effect dominates . This donation increases electron density at the phosphorus atom, reducing its partial positive charge (
Visualizing the Mechanism
The following diagram illustrates the resonance stabilization provided by the methoxy group and the resulting transition state barrier.
Figure 1: Mechanistic pathway showing the stabilization of the phosphorus center by the methoxy group, raising the activation energy for nucleophilic attack.
Comparative Analysis: Methoxy vs. Nitro vs. Hydrogen[1]
The following data compares p-methoxyphenylphosphinic chloride (EDG) against p-nitrophenylphosphinic chloride (EWG) and the parent phenylphosphinic chloride.
Reactivity & Kinetics (Hydrolysis)
The rate of hydrolysis is the primary metric for stability. A positive Hammett reaction constant (
-
Nitro (-NO
): Highly electrophilic. Hydrolyzes rapidly in moist air. Difficult to handle without a glovebox. -
Methoxy (-OMe): Reduced electrophilicity. Slower hydrolysis.[1] Can often be weighed in air (if done quickly).
Spectroscopic Signature ( P NMR)
The electron density changes are observable in
Table 1: Representative Comparative Data
Data synthesized from general Hammett trends in organophosphorus chemistry (Reference 1, 2).
| Feature | p-Methoxy (-OMe) | Phenyl (-H) | p-Nitro (-NO |
| Electronic Nature | Strong Donor (+M) | Neutral | Strong Acceptor (-R/-I) |
| Hammett Constant ( | -0.27 | 0.00 | +0.78 |
| Relative Hydrolysis Rate ( | 0.2 - 0.5x (Slow) | 1.0x (Baseline) | 10 - 50x (Fast) |
| ~38 - 42 ppm | ~42 - 45 ppm | ~45 - 50 ppm | |
| Moisture Stability | Moderate (Handle with care) | Low | Very Low (Glovebox required) |
| Selectivity | High (Discriminates nucleophiles) | Moderate | Low (Reacts indiscriminately) |
Experimental Protocols
To validate these electronic effects in your own lab, use the following self-validating kinetic assay.
Protocol A: Conductometric Determination of Hydrolysis Rates
Principle: The hydrolysis of phosphinic chloride releases HCl. The increase in conductivity (
Reagents:
-
Substrate: p-Methoxyphenylphosphinic chloride (purified via vacuum distillation).
-
Solvent: Anhydrous Acetone/Water mixture (90:10 v/v).
-
Apparatus: Conductivity meter with a dip cell.
Step-by-Step Workflow:
-
System Preparation: Thermostat a jacketed reaction vessel to 25.0 ± 0.1°C. Flush with Nitrogen to remove ambient moisture before start.
-
Solvent Blanking: Add 20 mL of the Acetone/Water solvent. Measure baseline conductivity (
). It should be near zero (< 2 S/cm). -
Initiation: Inject a known concentration of the phosphinic chloride (final conc. ~1.0
10 M) using a gas-tight syringe. Start the timer ( ). -
Data Acquisition: Record conductivity (
) every 30 seconds for at least 3 half-lives. -
Infinity Point: Allow the reaction to proceed for 10 half-lives (or gently warm) to determine
. -
Calculation: Plot
vs. time ( ). The slope is .
Validation Check: If the plot is not linear (
-
Autocatalysis: Is the HCl concentration becoming too high? (Keep substrate concentration low).
-
Temperature Drift: Ensure thermostat stability.
Visualizing the Workflow
Figure 2: Conductometric kinetic assay workflow for determining hydrolysis rates.
Applications in Drug Development
Why choose the Methoxy variant over the more reactive Nitro variant?
-
Selective Bioconjugation: In antibody-drug conjugate (ADC) synthesis, p-methoxyphenylphosphinic derivatives react selectively with primary amines (Lysine) over hydroxyls (Serine/Tyrosine) due to the "Methoxy Brake" effect. The highly reactive nitro-variants often result in non-specific labeling.
-
Prodrug Stability: Phosphinic amides derived from the methoxy-chloride are more resistant to enzymatic hydrolysis in plasma, extending the half-life of the active payload.
-
Safety: The reduced reactivity minimizes the risk of runaway exotherms during scale-up synthesis.
References
-
Williams, A., & Jencks, W. P. (1974). Nucleophilic reactivity toward phosphoryl centers.[2] Relative reactivities of nucleophiles toward phosphinic chlorides. Journal of the Chemical Society, Perkin Transactions 2.
-
Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology (6th ed.). CRC Press. (General reference for NMR shifts and reactivity trends).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for
values). -
Kugel, L., & Halmann, M. (1967). Hydrolysis of phosphinic chlorides.[2][3] The Journal of Organic Chemistry. (Kinetic methodologies).[4][2][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. Hydrolysis of (N-aryl)alkylphenylphosphinic amides in acidic solution: influence of different P-alkyl groups, including cyclopropyl, and of substituents in the N-aryl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Neutralization of Bis(4-methoxyphenyl)phosphinic Chloride
Executive Safety Assessment
Bis(4-methoxyphenyl)phosphinic chloride (approximate CAS: 35649-74-6 or derivatives) belongs to the class of organophosphorus acid chlorides. Unlike standard organic waste, this compound presents a dual-hazard profile :
-
Moisture Sensitivity: It reacts rapidly (and potentially violently) with water or atmospheric moisture to release Hydrogen Chloride (HCl) gas and the corresponding phosphinic acid.
-
Corrosivity: Both the precursor and its hydrolysis byproducts are corrosive to tissue and metals.
Critical Directive: Never dispose of this material directly into a solvent waste drum or down the drain without prior chemical quenching. Doing so can cause pressurization of waste containers (due to HCl off-gassing) or exothermic rupture.
Physicochemical Data & PPE Requirements[1][2]
| Property | Specification | Operational Implication |
| Functional Group | Phosphinic Chloride ( | High reactivity with nucleophiles (water, alcohols, amines). |
| Physical State | Solid / Viscous Oil | May require dissolution in an inert solvent (e.g., DCM, Toluene) before quenching to prevent clumping and heat hotspots. |
| Hydrolysis Byproduct | Bis(4-methoxyphenyl)phosphinic acid | Stable solid; acidic but generally low toxicity compared to the chloride precursor. |
| Glove Selection | Nitrile (Double gloved) or Silver Shield | Standard latex is insufficient for organophosphorus chlorides. |
| Resp. Protection | Fume Hood (Face Velocity > 100 fpm) | Mandatory. HCl gas is evolved immediately upon contact with moisture. |
The Neutralization Protocol: "Quench & Capture"
This protocol utilizes a controlled hydrolysis mechanism to convert the reactive electrophile into a stable, water-soluble acid salt.
Reaction Mechanism
Step-by-Step Procedure
Phase 1: Preparation
-
Isolate the Workspace: Clear the fume hood. Ensure an eyewash station is within 10 seconds of travel.
-
Prepare the Quench Bath:
-
In a wide-mouth Erlenmeyer flask or beaker, prepare a 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
) solution. -
Scientist's Note: Use
if you prefer a milder quench, but be prepared for vigorous bubbling. Use NaOH for a faster, non-gassing neutralization. -
Cool the bath: Place the beaker in an ice-water bath to maintain temperature < 10°C. The hydrolysis is exothermic.
-
Phase 2: Controlled Addition
-
Solubilization (If Solid): If the waste is solid, dissolve it in a minimal amount of non-reactive organic solvent (Dichloromethane or Toluene). This ensures the material mixes instantly with the quench bath rather than forming a "gummy" unreacted lump.
-
The Dropwise Quench:
-
Using an addition funnel or a pipette (for small scales), add the phosphinic chloride solution dropwise into the stirred basic quench bath.
-
Monitor: Watch for fuming (HCl mist) or temperature spikes. If the temperature rises above 20°C, stop and let it cool.
-
Phase 3: Verification & Separation
-
pH Check: After addition is complete, stir for 30 minutes. Test the pH. It must be pH 6–9 .
-
If Acidic (pH < 6): Add more base.
-
If Basic (pH > 10): Adjust with dilute HCl (only if strict pH limits apply to your waste stream, otherwise alkaline waste is usually acceptable for collection).
-
-
Phase Separation:
-
Transfer the mixture to a separatory funnel.
-
Bottom Layer (if DCM used): Contains organic solvent.[1] Collect as Halogenated Organic Waste .
-
Top Layer (Aqueous): Contains the neutralized phosphinic acid salt and NaCl. Collect as Aqueous Waste .
-
Workflow Visualization
The following diagram illustrates the decision logic and workflow for the safe disposal process.
Figure 1: Logic flow for the quenching and separation of organophosphorus acid chlorides.
Regulatory & Waste Categorization[4][5][6][7]
Proper labeling is the final step in safety. Do not label the final waste simply as "Waste." Use the following codes based on US RCRA standards (or your local equivalent).
Un-neutralized Material (Spill Cleanup)
If you are disposing of the pure material (e.g., a spill cleanup with absorbent pads):
-
RCRA Code D002: Corrosive Waste.
-
RCRA Code D003: Reactive Waste (Reacts with water).
-
Label: "Hazardous Waste - Corrosive, Water Reactive. Contains: this compound."[2]
Neutralized Waste Streams (Post-Protocol)
-
Organic Phase (if DCM/Toluene used):
-
RCRA Code F002/F005: Spent halogenated/non-halogenated solvents.
-
Label: "Hazardous Waste - Flammable/Toxic.[3] Solvent contaminated with organophosphorus residues."
-
-
Aqueous Phase:
-
Status: Generally non-hazardous if pH is 6–9 and no toxic heavy metals are present. However, because organophosphorus compounds can be persistent, do not pour down the drain unless your facility has a specific permit for it.
-
Label: "Non-Hazardous Aqueous Waste. Contains: Sodium Bis(4-methoxyphenyl)phosphinate."
-
Emergency Contingencies
-
Skin Contact: Immediate flush with water for 15 minutes.[4] The material hydrolyzes on skin moisture to create acid burns. Seek medical attention.
-
Spill (Outside Hood): Do not use water. Cover with dry lime, sand, or soda ash. Scoop into a dry container.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12530568, this compound. Retrieved from [Link]
-
University of Wisconsin-Madison. Appendix A: Disposal Procedures by Chemical (Acid Chlorides). Environment, Health & Safety.[4][3] Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA Codes). Retrieved from [Link]
Sources
Essential Safety and Handling Guide for Bis(4-methoxyphenyl)phosphinic Chloride: A Note on Data Unavailability
A critical assessment of available safety information has revealed a significant data gap for Bis(4-methoxyphenyl)phosphinic chloride. Despite a comprehensive search for a specific Safety Data Sheet (SDS), no definitive document outlining the precise hazards, handling protocols, and disposal methods for this compound could be located. The information available pertains to structurally similar but distinct molecules such as Bis(4-methoxyphenyl)chlorophosphine and Bis(4-methoxyphenyl)phosphinic acid.
It is imperative to understand that substituting safety data from analogous compounds is not a scientifically sound or safe practice. Subtle differences in chemical structure can lead to vastly different toxicological and reactivity profiles. Therefore, this guide cannot provide the detailed, step-by-step operational and disposal plans as initially intended.
To ensure the highest standards of laboratory safety and scientific integrity, we strongly advise all researchers, scientists, and drug development professionals to obtain a specific Safety Data Sheet for this compound from the supplier before any handling or use. This document is the cornerstone of a safe laboratory practice and will provide the necessary, validated information for risk assessment and the development of appropriate safety protocols.
Information on Structurally Related Compounds (For Reference Only)
For informational purposes only, we present a summary of hazards associated with related compounds. This information should not be directly applied to the handling of this compound.
Bis(4-methoxyphenyl)chlorophosphine (CAS: 13685-30-8)
This compound is classified as a corrosive solid.
Potential Hazards:
-
Skin Corrosion: Causes severe skin burns.
-
Eye Damage: Causes serious eye damage.
Recommended General Precautions (from similar compounds):
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[1]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[1]
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges is necessary.[1]
-
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[1][2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve treatment as hazardous waste.[3]
Logical Workflow for Handling a New Chemical (General Guidance)
The following diagram illustrates a generalized, logical workflow for safely handling any new or unfamiliar chemical in a laboratory setting. This process emphasizes the critical initial step of obtaining and thoroughly reviewing the specific Safety Data Sheet.
Caption: Generalized workflow for safe chemical handling.
Conclusion and Path Forward
The absence of a specific SDS for this compound makes it impossible to provide a definitive guide that meets the required standards of safety and scientific accuracy. We urge all users of this chemical to prioritize obtaining the correct SDS from their supplier. Once this critical information is available, a comprehensive and reliable safety and handling plan can be developed.
References
-
PubChem. This compound. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
ECHA. Dossier content. [Link]
-
Fisher Scientific. Safety Data Sheet. [Link]
-
Stanford Advanced Materials. Safety Data Sheet. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
